LY2228820
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMJPIBAXVUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37FN6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235457 | |
| Record name | LY-2228820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862507-23-1 | |
| Record name | Ralimetinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2228820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALIMETINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Targeted Nature of LY2228820 (Ralimetinib): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820, also known as ralimetinib (B1684352), is a small molecule inhibitor that has been the subject of extensive preclinical and clinical investigation. Initially developed and characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), emerging evidence has revealed a crucial off-target activity against the epidermal growth factor receptor (EGFR) that is believed to drive its primary anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the dual-targeting nature of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a deeper understanding of its complex mechanism of action.
Core Target and Mechanism of Action
This compound was originally designed as an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[4][5] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to stress, inflammation, and apoptosis.[4] However, more recent studies have demonstrated that the anticancer efficacy of ralimetinib is more closely correlated with its inhibition of EGFR, a receptor tyrosine kinase frequently dysregulated in cancer.[1][3] While this compound exhibits higher potency against p38 MAPK in biochemical assays, its cellular and in vivo antitumor activity appears to be mediated through the less potent but functionally dominant inhibition of EGFR.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary on-target (p38 MAPK) and key off-target (EGFR) kinases, as well as its effects in cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Reference(s) |
| p38α MAPK | Cell-free kinase assay | 5.3 | [4][6] |
| p38β MAPK | Cell-free kinase assay | 3.2 | [4][6] |
| EGFR (Wild-Type) | In vitro kinase assay | 180 | [7] |
| EGFR (L858R mutant) | In vitro kinase assay | 174 | [7] |
| EGFR (G719C mutant) | In vitro kinase assay | 11 | [7] |
| EGFR (L858R/T790M mutant) | In vitro kinase assay | 6060 | [7] |
Table 2: Cellular Activity
| Assay | Cell Line | Endpoint | IC50 (nM) | Reference(s) |
| MK2 Phosphorylation | Anisomycin-stimulated HeLa cells | Western Blot | 9.8 | [4][6] |
| MK2 Phosphorylation | Anisomycin-stimulated RAW264.7 macrophages | ELISA | 35.3 | [5][6] |
| TNF-α Secretion | LPS/IFN-γ-stimulated murine peritoneal macrophages | ELISA | 6.3 | [4][6] |
| CXCL8 (IL-8) Secretion | LPS-stimulated A549 cells | ELISA | 144.9 | [4] |
Signaling Pathways
The following diagrams illustrate the canonical p38 MAPK and EGFR signaling pathways and the inhibitory action of this compound.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Caption: EGFR signaling pathway and off-target inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay (p38α MAPK)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., EGFR 21-mer peptide)
-
[γ-33P]ATP
-
This compound
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, combine the recombinant p38α MAPK enzyme, the substrate peptide, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-MK2
Objective: To assess the inhibitory effect of this compound on the phosphorylation of the p38 MAPK substrate, MK2, in a cellular context.
Materials:
-
Cell line (e.g., HeLa or RAW264.7)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., anisomycin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total MK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., anisomycin) for 30-45 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-MK2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total MK2 or a housekeeping protein.
ELISA for TNF-α Secretion
Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from stimulated cells.
Materials:
-
Cell line (e.g., murine peritoneal macrophages)
-
Stimulating agent (e.g., LPS and IFN-γ)
-
This compound
-
TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with the appropriate agent (e.g., LPS and IFN-γ) to induce TNF-α secretion.
-
Incubate for a specified period (e.g., 4-24 hours) to allow for cytokine accumulation in the supernatant.
-
Coat a separate 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C.
-
Wash the coated plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a serial dilution of the TNF-α standard to the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated TNF-α detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve and determine the IC50 of this compound.
Conclusion
This compound (ralimetinib) presents a complex pharmacological profile, acting as a potent inhibitor of p38 MAPK while also exhibiting functionally significant off-target activity against EGFR. This dual-targeting capability complicates the interpretation of its biological effects and clinical outcomes. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug developers working with this compound, enabling a more nuanced understanding of its mechanism of action and facilitating the design of future investigations. A thorough characterization of both on- and off-target activities is crucial for the rational development of targeted cancer therapies.
References
- 1. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Ralimetinib - Wikipedia [en.wikipedia.org]
- 3. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Dual Life of LY2228820 (Ralimetinib): From a Selective p38 MAPK Inhibitor to a Clinically Investigated Anti-Cancer Agent with EGFR Activity
An In-depth Technical Guide on the Discovery, History, and Evolving Mechanism of Action of LY2228820
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as ralimetinib (B1684352), is a small molecule inhibitor developed by Eli Lilly and Company that has traversed a fascinating and complex journey in the landscape of cancer drug discovery. Initially characterized as a potent and selective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK), this compound showed promise in preclinical models by modulating the tumor microenvironment and inducing antitumor activity. However, its clinical development has revealed a more nuanced mechanism of action, with recent evidence pointing towards epidermal growth factor receptor (EGFR) inhibition as a significant contributor to its anti-cancer effects. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, detailing its biochemical and cellular activities, preclinical and clinical findings, and the pivotal shift in understanding its primary therapeutic target.
Introduction: The Rationale for Targeting p38 MAPK in Oncology
The p38 MAPK signaling pathway is a critical mediator of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including cancer, where it can influence tumor growth, invasion, metastasis, and drug resistance.[2] The α-isoform of p38 MAPK (p38α), in particular, is highly expressed in many human cancers and plays a crucial role in regulating the production of pro-inflammatory and pro-angiogenic cytokines within the tumor microenvironment, such as TNF-α, IL-1β, and IL-6.[2] This central role made p38 MAPK an attractive therapeutic target for the development of novel anti-cancer agents.
The Discovery and Preclinical Characterization of this compound as a p38 MAPK Inhibitor
This compound, a trisubstituted imidazole (B134444) derivative, emerged from a structure-activity relationship (SAR) program aimed at identifying potent and selective ATP-competitive inhibitors of p38α MAPK.[2] The molecule was optimized for its binding to the ATP pocket of p38α, with a design focused on reducing off-target effects and minimizing cytochrome P450 activity.[2]
Biochemical and Cellular Activity
In vitro kinase assays demonstrated that this compound is a potent inhibitor of the α and β isoforms of p38 MAPK.[2][3] In cell-based assays, this compound effectively inhibited the phosphorylation of MAPKAP-K2 (MK2), a direct downstream substrate of p38 MAPK, in various cell lines upon stimulation.[2] Notably, this inhibition occurred without affecting the phosphorylation of p38α MAPK itself, or other key signaling kinases like JNK and ERK1/2, highlighting its selectivity.[2] Furthermore, this compound demonstrated functional inhibition of p38 MAPK signaling by reducing the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[2]
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound was evaluated in several in vivo cancer models. Oral administration of this compound resulted in a dose-dependent inhibition of phospho-MK2 in tumors, confirming target engagement in a physiological setting.[2] Significant tumor growth delay was observed in multiple xenograft models, including melanoma, non-small cell lung cancer, ovarian cancer, glioma, multiple myeloma, and breast cancer.[2] In a murine model of LPS-induced inflammation, this compound effectively inhibited the production of TNFα.[4]
The Evolving Story: Uncovering the Role of EGFR Inhibition
Despite promising preclinical data as a p38 MAPK inhibitor, the clinical performance of ralimetinib was modest.[5] This led researchers to investigate alternative mechanisms of action. Recent comprehensive pharmacogenomic profiling and cellular studies have revealed that the anti-cancer activity of ralimetinib is more strongly correlated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) than with p38 MAPK inhibition.[5]
Pharmacogenomic screens demonstrated that the sensitivity profile of cancer cell lines to ralimetinib closely resembled that of known EGFR inhibitors.[5] Furthermore, CRISPR-induced deletion of the genes encoding p38α and p38β did not alter cellular sensitivity to ralimetinib.[5] Conversely, the presence of the EGFR T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors, also rendered cells resistant to ralimetinib.[5]
Biochemical assays confirmed that ralimetinib directly inhibits EGFR kinase activity, albeit at a lower potency than its inhibition of p38α.[5] A co-crystal structure of ralimetinib bound to the EGFR kinase domain provided definitive evidence of its function as an ATP-competitive EGFR inhibitor.[5][6] This paradigm shift in understanding the primary mechanism of action of ralimetinib has significant implications for its future clinical development and patient selection.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, encompassing its in vitro potency against both p38 MAPK and EGFR, as well as its efficacy in preclinical models and dosing in clinical trials.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| p38α MAPK | Kinase Assay | 5.3 | [2] |
| p38β MAPK | Kinase Assay | 3.2 | [2] |
| EGFR (Wild-Type) | Kinase Assay | 180 | [5] |
| EGFR (L858R) | Kinase Assay | 174 | [5] |
| EGFR (G719C) | Kinase Assay | 11 | [5] |
| EGFR (L858R/T790M) | Kinase Assay | 6060 | [5] |
| MK2 Phosphorylation (HeLa cells) | Western Blot | 9.8 | [2] |
| MK2 Phosphorylation (RAW264.7) | IC50 | 35.3 | [2] |
| TNF-α Secretion (Macrophages) | IC50 | 6.3 | [2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Cancer Type | Dosing | Efficacy | Reference |
| B16-F10 Xenograft | Melanoma | 11.2 mg/kg (oral) | 70% inhibition of p-MK2 | [2] |
| A549 Xenograft | NSCLC | 20 mg/kg (oral, 3x daily) | Significant tumor growth delay | [7] |
| Collagen-Induced Arthritis (Rat) | - | 1.5 mg/kg | Potent anti-inflammatory effects | [4] |
| LPS-Induced (Mouse) | - | < 1 mg/kg | Inhibition of TNFα formation | [4] |
Table 3: Phase I Clinical Trial Dosing of this compound
| Part | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose | Reference |
| A (Dose Escalation) | Advanced Cancer | 10-560 mg every 12 hours (Days 1-14 of a 28-day cycle) | 420 mg | 300 mg | [8][9] |
| B (Dose Confirmation) | Advanced Cancer | 420 mg every 12 hours | - | - | [8] |
| C (Dose Confirmation) | Advanced Cancer | 300 mg every 12 hours | - | - | [8] |
| D (Combination) | Metastatic Breast Cancer | 200 mg and 300 mg with tamoxifen | - | 300 mg | [8] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade initiated by various upstream stimuli. This signal is transduced through a MAPKKK (e.g., ASK1, TAK1) and a MAPKK (MKK3, MKK6) to p38 MAPK. Activated p38 then phosphorylates downstream substrates, including transcription factors and other kinases like MK2, leading to diverse cellular responses.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
EGFR Signaling Pathway
The EGFR signaling pathway is activated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.
Caption: The EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Characterization
The characterization of a kinase inhibitor like this compound typically follows a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical and clinical evaluation of a kinase inhibitor.
Detailed Experimental Protocols
In Vitro p38 MAPK Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α and p38β MAPK.
-
Materials: Recombinant human p38α and p38β enzymes, biotinylated ATF-2 substrate, ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound, and a detection system (e.g., Lance Ultra ULight™-anti-phospho-ATF-2 (Thr71) antibody).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, biotinylated ATF-2 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (e.g., europium-labeled anti-phospho-ATF-2 antibody and streptavidin-allophycocyanin).
-
Incubate for 60 minutes at room temperature.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Phospho-MK2 Western Blot Assay
-
Objective: To assess the ability of this compound to inhibit p38 MAPK activity in a cellular context.
-
Materials: HeLa cells, cell culture medium, anisomycin (B549157) (p38 MAPK activator), this compound, lysis buffer, primary antibodies (anti-phospho-MK2 (Thr334), anti-total-MK2, anti-β-actin), and HRP-conjugated secondary antibody.
-
Procedure:
-
Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with anisomycin for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the inhibition of MK2 phosphorylation.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Materials: Human cancer cell line (e.g., A549), cell culture medium, immunodeficient mice (e.g., nude mice), Matrigel, this compound formulation for oral gavage.
-
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally at the specified dose and schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Conclusion and Future Directions
The story of this compound (ralimetinib) is a compelling example of the complexities and serendipitous discoveries that can occur in drug development. Initially designed as a selective p38 MAPK inhibitor with a strong preclinical rationale, its journey through clinical trials has unveiled a dual mechanism of action, with EGFR inhibition emerging as a key driver of its anti-cancer effects. This revelation underscores the importance of comprehensive target validation and mechanistic studies throughout the drug development process.
Future research on this compound should focus on leveraging its dual-targeting profile. Clinical trials could be designed to enroll patients with tumors harboring EGFR mutations to potentially enhance clinical benefit. Further investigation into the interplay between p38 MAPK and EGFR signaling in the context of this compound treatment may uncover synergistic effects or identify novel biomarkers for patient stratification. The continued exploration of this intriguing molecule will undoubtedly provide valuable insights into the intricate signaling networks that drive cancer and inform the development of more effective targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LY 2228820, p38 MAPK inhibitor (CAS 862507-23-1) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
A Technical Guide to the Solubility of LY2228820 in DMSO and Water for Research Applications
This technical guide provides an in-depth overview of the solubility characteristics of LY2228820, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in dimethyl sulfoxide (B87167) (DMSO) and water. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.
Quantitative Solubility Data
The solubility of a compound is a critical parameter for in vitro and in vivo studies. This compound, also known as Ralimetinib, exhibits different solubility profiles in the common laboratory solvents, DMSO and water. The following table summarizes the available quantitative data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | > 30.7 mg/mL | > 50.1 mM | General solubility.[1] |
| DMSO | 35 mg/mL | 57.12 mM | Use of fresh DMSO is recommended as moisture can reduce solubility.[2] |
| DMSO | 100 mg/mL | 163.2 mM | High concentration stock solution.[2] |
| Water | ≥ 45 mg/mL | ≥ 73.4 mM | Requires sonication to achieve this concentration.[1] |
| Ethanol | 3 mg/mL | 4.9 mM | - |
| Ethanol | ≥ 9.9 mg/mL | ≥ 16.1 mM | Requires sonication.[1] |
Molecular Weight of this compound Dimesylate: 612.74 g/mol [2]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reproducible experimental results. Below are generalized protocols for assessing both thermodynamic and kinetic solubility.
2.1. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[3]
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound dimesylate powder
-
Solvent of interest (e.g., Water, Phosphate-Buffered Saline)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.
2.2. Kinetic Solubility (High-Throughput Method)
Kinetic solubility measures the concentration at which a compound precipitates when a stock solution (typically in DMSO) is diluted into an aqueous buffer.[4] This is often used in early drug discovery for rapid screening.
Objective: To determine the precipitation point of this compound from a DMSO stock solution upon dilution in an aqueous medium.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (UV-transparent for analysis)
-
Plate reader capable of detecting turbidity or light absorbance
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in DMSO in a 96-well plate.
-
Add the aqueous buffer to each well, causing a rapid dilution of the DMSO stock.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity (light scattering) or absorbance at a specific wavelength in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
General Tips for Dissolving this compound:
-
To achieve higher concentrations, warming the solution to 37°C for about 10 minutes or using an ultrasonic bath can be beneficial.[1]
-
For aqueous solutions intended for cell culture, it is recommended to prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the culture medium.[5] Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
Visualization of Signaling Pathways and Workflows
3.1. The p38 MAPK Signaling Pathway and Inhibition by this compound
This compound is a selective, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[6][7] This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[6][8] Inhibition of this pathway by this compound can lead to reduced production of pro-inflammatory and pro-angiogenic cytokines like TNF-α, IL-6, and VEGF, and can induce apoptosis in tumor cells.[8][9]
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
3.2. Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a standard workflow for preparing this compound for use in a typical cell-based experiment, such as assessing its effect on cytokine secretion or cell viability. The initial step of accurately preparing a stock solution is foundational to the success of the experiment.
Caption: General workflow for preparing and using this compound in cell-based assays.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 7. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
The Dual-Faceted Pharmacology of Ralimetinib (LY2228820): An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ralimetinib (B1684352) (LY2228820) is an orally bioavailable small molecule that has been the subject of extensive preclinical and clinical investigation. Initially developed as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), emerging evidence suggests a more complex mechanism of action, with potential implications for its therapeutic application. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ralimetinib, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and processes to support further research and development efforts.
Mechanism of Action: A Tale of Two Kinases
Ralimetinib was designed as an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK, key components of a signaling pathway that regulates cellular responses to stress and inflammation.[1][2] The p38 MAPK pathway is frequently dysregulated in cancer, influencing tumor cell proliferation, survival, and the production of inflammatory cytokines within the tumor microenvironment.[1][2] By inhibiting p38 MAPK, ralimetinib blocks the phosphorylation of downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), thereby attenuating the signaling cascade.[3]
More recent research has uncovered a dual-action mechanism, suggesting that the anticancer effects of ralimetinib may also be driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR). While less potent against EGFR than p38 MAPK, this interaction appears to be a significant contributor to its overall activity.[4]
Pharmacodynamics: Target Engagement and Biological Effects
The pharmacodynamic properties of ralimetinib have been characterized through a variety of in vitro and in vivo studies, demonstrating potent and selective target inhibition and downstream biological consequences.
In Vitro Potency
Cell-free and cell-based assays have established the potent inhibitory activity of ralimetinib against its primary target and its effects on downstream signaling and cytokine production.
| Target/Assay | IC50 Value | Cell Line/System |
| p38α MAPK | 5.3 nM / 7 nM | Cell-free |
| p38β MAPK | 3.2 nM | Cell-free |
| p-MAPKAPK-2 (pMK2) Inhibition | 35.3 nM | RAW 264.7 macrophages |
| LPS-induced TNFα secretion | 6.3 nM | Murine peritoneal macrophages |
Data compiled from multiple sources.[5][6]
Preclinical In Vivo Pharmacodynamics
Animal models have been instrumental in demonstrating the in vivo target engagement and anti-tumor activity of ralimetinib.
| Animal Model | Dosing | Pharmacodynamic Effect |
| B16-F10 Melanoma (mice) | 10 mg/kg single oral dose | >40% inhibition of phospho-MK2 for 4-8 hours |
| B16-F10 Melanoma (mice) | Dose-dependent | TED70 = 11.2 mg/kg for phospho-MK2 inhibition |
TED70: Threshold Effective Dose for 70% inhibition. Data from[6].
Ralimetinib has also demonstrated significant tumor growth delay in various xenograft models, including melanoma, non-small cell lung cancer, ovarian, glioma, myeloma, and breast cancer.[5][6]
Clinical Pharmacodynamics
In a first-in-human Phase I study, the pharmacodynamic effects of ralimetinib were assessed in patients with advanced cancer.
| Dose Range (Capsules) | Pharmacodynamic Effect |
| 10-200 mg | Dose-dependent maximum inhibition of p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood (10% to 70%) |
Data from[7].
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of ralimetinib has been primarily characterized through a Phase I clinical trial in patients with advanced cancer.[8]
Absorption and Distribution
Following oral administration, ralimetinib is rapidly absorbed.
| Parameter | Value | Population |
| Time to Maximum Concentration (Tmax) | ~1 hour (median) | Patients with advanced cancer |
Metabolism
While a comprehensive human ADME study with radiolabeled ralimetinib has not been publicly reported, in vitro studies have provided insights into its metabolic pathways. In vitro studies using human liver microsomes have shown that ralimetinib can inhibit the catalytic activity of cytochrome P450 3A4 (CYP3A4) through both competitive and time-dependent mechanisms. This suggests a potential for drug-drug interactions with other substrates, inhibitors, or inducers of CYP3A4.
Excretion
Detailed information on the routes and extent of excretion of ralimetinib and its metabolites in humans is not currently available in the public domain. Human mass balance studies, which involve administering a radiolabeled version of the drug, are typically required to definitively determine the excretion pathways.[9][10]
Clinical Pharmacokinetics
A Phase I dose-escalation study provided key pharmacokinetic parameters for ralimetinib in patients with advanced cancer. The study evaluated both capsule and tablet formulations across a wide range of doses.[7][8]
| Formulation | Dose Levels | Observation |
| Capsules | 10, 20, 40, 65, 90, 120, 160, 200 mg | Dose-dependent increase in Cmax and AUC |
| Tablets | 160, 200, 300, 420, 560 mg | Dose-dependent increase in Cmax and AUC |
Data from[7].
At the recommended Phase II dose of 300 mg administered every 12 hours, the mean steady-state area under the curve over 24 hours (AUC0-24) was 11.7 µg·hr/mL.[7]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the pharmacokinetics and pharmacodynamics of ralimetinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ralimetinib against p38 MAPK isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human p38α or p38β is used as the enzyme source. A specific peptide substrate, such as ATF2, and [γ-33P]ATP are prepared in a kinase reaction buffer.
-
Inhibitor Preparation: Ralimetinib is serially diluted to a range of concentrations.
-
Kinase Reaction: The enzyme, substrate, and varying concentrations of ralimetinib (or vehicle control) are incubated together. The reaction is initiated by the addition of [γ-33P]ATP.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unincorporated [γ-33P]ATP is washed away.
-
Data Analysis: The radioactivity on the filter is quantified using a scintillation counter. The percentage of inhibition at each ralimetinib concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blot Analysis for Downstream Target Inhibition
Objective: To assess the effect of ralimetinib on the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK2 (MK2), in cells.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa or RAW 264.7 macrophages) is cultured and treated with various concentrations of ralimetinib for a specified period. Cells are often stimulated with an agonist like anisomycin (B549157) to activate the p38 MAPK pathway.
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-MK2) and the total protein (total MK2) as a loading control.
-
Signal Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ralimetinib in a living organism.
Methodology:
-
Cell Line and Animal Model: A human cancer cell line is chosen, and immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. Ralimetinib is administered orally at a specified dose and schedule, while the control group receives the vehicle.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The study is terminated when tumors in the control group reach a predefined size.
-
Data Analysis: The tumor growth curves of the treated and control groups are compared to determine the anti-tumor efficacy. Tumor growth inhibition (TGI) is calculated. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to ralimetinib.
Caption: The p38 MAPK signaling pathway and the point of inhibition by ralimetinib (this compound).
Caption: A generalized experimental workflow for Western blot analysis.
Conclusion
Ralimetinib (this compound) is a potent inhibitor of p38 MAPK with a complex pharmacological profile that may also involve the inhibition of EGFR. Its pharmacokinetic properties are characterized by rapid oral absorption and dose-proportional exposure. The pharmacodynamic effects are marked by robust target engagement, leading to the inhibition of downstream signaling pathways and anti-tumor activity in preclinical models. While the clinical development of ralimetinib has faced challenges, the comprehensive data gathered on its pharmacokinetics and pharmacodynamics provide a valuable foundation for future research. A deeper understanding of its dual mechanism of action and a complete characterization of its ADME properties will be crucial in guiding the potential future applications of this compound or the development of next-generation inhibitors targeting these pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allucent.com [allucent.com]
- 10. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
LY2228820 (Ralimetinib): A Technical Guide to its Role in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2228820, also known as Ralimetinib, is a potent and selective, ATP-competitive small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the production of pro-inflammatory mediators.[3][4] Consequently, this compound has been investigated for its therapeutic potential in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively binding to the ATP-binding pocket of p38α and p38β MAPK, thereby inhibiting their kinase activity.[1] This blockade prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[2][3] The inhibition of the p38/MK2 signaling axis leads to a significant reduction in the production and secretion of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line / System | IC50 Value | Reference |
| p38α MAPK | Cell-free kinase assay | Recombinant human p38α | 5.3 nM | [1][2] |
| p38β MAPK | Cell-free kinase assay | Recombinant human p38β | 3.2 nM | [1][2] |
| p38α MAPK | Cell-free kinase assay | Recombinant human p38α | 7 nM | [3][6] |
| Phospho-MK2 (p-MK2) | Cell-based Western blot | Anisomycin-stimulated RAW 264.7 cells | 34.3 nM | [3][6] |
| TNF-α secretion | Cell-based ELISA | LPS/IFN-γ-stimulated macrophages | 6.3 nM | [2] |
| TNF-α formation | Cell-based assay | LPS-stimulated murine peritoneal macrophages | 5.2 nM | [3][6] |
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound
| Model | Endpoint | Dosage | Effect | Reference |
| B16-F10 melanoma-bearing mice | Tumor p-MK2 inhibition | 11.2 mg/kg (oral) | Threshold Effective Dose (TED)70 | [2] |
| B16-F10 melanoma-bearing mice | Tumor p-MK2 inhibition | 10 mg/kg (single oral dose) | >40% reduction for 4-8 hours | [2] |
| LPS-induced mice | TNF-α formation | < 1 mg/kg | Threshold Minimum 50% Effective Dose (TMED50) | [6] |
| Rat collagen-induced arthritis (CIA) | Paw swelling, bone erosion, cartilage destruction | 1.5 mg/kg | Threshold Minimum 50% Effective Dose (TMED50) | [6] |
Table 3: Phase I Clinical Trial Pharmacokinetics of this compound (Single Agent)
| Parameter | Value | Conditions | Reference |
| Dose Range | 10 mg to 560 mg (orally every 12 hours) | Patients with advanced cancer | [1][7] |
| tmax (median) | ~1 hour | Single and multiple doses | [1] |
| t1/2 (average) | 145 hours | Day 14 of cycle 1 | [1] |
| Recommended Phase II Dose | 300 mg every 12 hours | Monotherapy | [1][7] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound within the p38 MAPK signaling cascade.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Experimental Workflow: Western Blot for p-MK2 Analysis
The following diagram outlines a typical workflow for assessing the pharmacodynamic activity of this compound by measuring the phosphorylation of its direct downstream target, MK2.
Caption: Workflow for Western Blot analysis of p-MK2.
Experimental Protocols
In Vitro p38 MAPK Inhibition Assay (Radiometric)
This protocol is a standard method for determining the IC50 value of an inhibitor against a purified kinase.[8]
-
Materials:
-
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and the substrate peptide.[8]
-
Add Inhibitor: Add serial dilutions of this compound to the appropriate wells. Include a vehicle-only control.[8]
-
Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.[8]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[8]
-
Stop Reaction and Spot: Terminate the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.[8]
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]
-
Quantification: Measure the amount of incorporated radiolabel for each spot using a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Cellular Phospho-MK2 Western Blot Analysis
This protocol details the measurement of p38 MAPK activity in a cellular context by assessing the phosphorylation of its downstream target, MK2.[3]
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)[3]
-
This compound
-
p38 MAPK activator (e.g., Anisomycin or LPS)[3]
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[10]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2[10]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with a p38 MAPK activator for a specified time (e.g., 30 minutes).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in supplemented lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.[10]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a membrane.[3]
-
Immunoblotting:
-
Detection and Analysis:
-
Cytokine Release Assay (ELISA)
This protocol is for measuring the effect of this compound on the release of pro-inflammatory cytokines from immune cells.[9]
-
Materials:
-
Procedure:
-
Cell Culture and Treatment: Isolate or culture the cells. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.[9]
-
Stimulation: Add the stimulant (e.g., LPS) to induce cytokine production.[9]
-
Incubation: Incubate for a specified time (e.g., 4-24 hours) to allow for cytokine production and release.[9]
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.[11]
-
Data Analysis: Plot the cytokine concentration versus the inhibitor concentration to determine the inhibitory effect of this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38α/β MAPK with demonstrated anti-inflammatory properties in both preclinical and clinical settings. Its ability to suppress the production of key pro-inflammatory cytokines underscores its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of p38 MAPK in disease and to develop novel anti-inflammatory therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Paradigm of LY2228820 (Ralimetinib): A Technical Guide to its Upstream and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820, also known as ralimetinib (B1684352), is a small molecule inhibitor that has progressed through clinical trials, initially developed as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in the tumor microenvironment and cancer cell survival.[1][2] However, recent research has unveiled a paradigm shift in understanding its mechanism of action, revealing that the anticancer efficacy of ralimetinib is primarily driven by its inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is less potent but therapeutically dominant in cancer.[1][3][4]
This technical guide provides an in-depth exploration of the dual-action of this compound, detailing its upstream regulators and downstream effectors for both p38 MAPK and EGFR. It summarizes key quantitative data from preclinical and clinical studies and provides detailed experimental protocols for assays pivotal in defining its activity.
Upstream and Downstream Targets of this compound
This compound's biological effects are a consequence of its interaction with two key signaling nodes: p38 MAPK and EGFR. Understanding the upstream activators and downstream substrates of these kinases is crucial for elucidating the compound's mechanism of action.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade typically activated by cellular stress and inflammatory cytokines.[2][5]
Upstream Activators of p38 MAPK:
The activation of p38 MAPK is initiated by a variety of extracellular stimuli, including:
-
Environmental Stresses: UV irradiation, heat shock, and osmotic shock.[5][6]
-
Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[2][7]
-
Growth Factors: While less potent activators than stress stimuli, growth factors can also engage the pathway.[6]
-
Lipopolysaccharides (LPS): A component of the outer membrane of Gram-negative bacteria.[6]
These stimuli activate upstream MAPKKKs (e.g., ASK1, TAK1, MEKKs) which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[2][6] MKK3 and MKK6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[6]
Downstream Targets Inhibited by this compound:
This compound is an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[1][8] By blocking the kinase activity of p38 MAPK, this compound prevents the phosphorylation and activation of its downstream substrates, which include:
-
MAPK-activated protein kinase 2 (MAPKAPK2 or MK2): A primary and well-characterized substrate of p38 MAPK.[1][9] Inhibition of MK2 phosphorylation is a common pharmacodynamic marker for p38 MAPK activity.[10][11][12]
-
Heat Shock Protein 27 (HSP27): Phosphorylation of HSP27 by the p38 MAPK/MK2 axis is implicated in cancer cell survival and resistance to therapy.[9][13]
-
Transcription Factors: p38 MAPK can phosphorylate and activate several transcription factors, including ATF2, MEF2, and p53, which regulate the expression of genes involved in inflammation and apoptosis.[6]
-
Cytokine Production: A major downstream consequence of p38 MAPK activation is the production of pro-inflammatory and pro-angiogenic cytokines. This compound has been shown to inhibit the secretion of:
EGFR Signaling Pathway
Recent evidence has established EGFR as the primary driver of this compound's anticancer effects.[1][4]
Upstream Activation of EGFR:
EGFR is a receptor tyrosine kinase that is activated by the binding of specific ligands, including:
-
Epidermal Growth Factor (EGF)
-
Transforming Growth Factor-alpha (TGF-α)
Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, which then serve as docking sites for downstream signaling proteins.
Downstream Effects of this compound on EGFR Signaling:
While less potent against EGFR than p38 MAPK, the inhibition of EGFR by this compound is critical for its anticancer activity.[1] The downstream consequences of EGFR inhibition by this compound include the suppression of key signaling pathways that drive tumor cell proliferation, survival, and metastasis. These pathways include:
-
RAS-RAF-MEK-ERK Pathway: A central pathway regulating cell proliferation.
-
PI3K-AKT-mTOR Pathway: A critical pathway for cell survival and growth.
The anticancer activity of ralimetinib was found to be independent of its action on p38 MAPK, as demonstrated by the retained sensitivity of cancer cells to the drug even after the genetic knockout of p38α and p38β.[1] Conversely, mutations that confer resistance to other EGFR inhibitors also imparted resistance to ralimetinib.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity and its effects in cellular and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| p38α MAPK | Cell-free | 5.3 | [8][10][14] |
| p38β MAPK | Cell-free | 3.2 | [8][10][14] |
| p38α MAPK | Cell-free | 7 | [13] |
| Phospho-MK2 (pMK2) | RAW 264.7 cells | 34.3 | [13] |
| Phospho-MK2 (pMK2) | Anisomycin-stimulated HeLa cells | 9.8 | [10] |
| TNF-α production | LPS-stimulated murine peritoneal macrophages | 5.2 | [13] |
| TNF-α production | LPS/IFN-γ-stimulated macrophages | 6.3 | [10] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Efficacy Metric | Dose | Reference |
| LPS-induced TNF-α formation (mice) | TMED50 | < 1 mg/kg | [13] |
| Collagen-induced arthritis (rat) | TMED50 | 1.5 mg/kg | [13] |
| B16-F10 melanoma tumor p-MK2 inhibition (mice) | TED70 | 11.2 mg/kg | [10] |
Mandatory Visualization
Signaling Pathway Diagrams
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Ralimetinib - Wikipedia [en.wikipedia.org]
- 4. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 9. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
The Impact of LY2228820 (Ralimetinib) on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of LY2228820, also known as Ralimetinib, on cytokine production. This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of inflammatory and immune responses, and its activation leads to the production of a wide array of cytokines involved in tumorigenesis, inflammation, and angiogenesis.[1][4][5] This document summarizes the quantitative data on cytokine inhibition, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of p38α and p38β MAPK, thereby preventing the phosphorylation of downstream substrates.[2][4] A key downstream effector of p38 MAPK is MAPK-activated protein kinase 2 (MK2), which, upon phosphorylation, plays a crucial role in the post-transcriptional regulation of pro-inflammatory cytokine mRNA, such as tumor necrosis factor-alpha (TNF-α).[2][5] By inhibiting p38 MAPK, this compound effectively blocks this signaling cascade, leading to a significant reduction in the production and secretion of numerous cytokines.[1][2] Recent studies also suggest that this compound can stabilize p38α in a conformation that promotes its dephosphorylation, thus actively accelerating signal termination.[6]
Quantitative Data on Cytokine Inhibition
The inhibitory activity of this compound on cytokine production and p38 MAPK signaling has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
| Target | Assay System | IC50 Value | Reference |
| p38α MAPK | Cell-free kinase assay | 5.3 nM | [2] |
| p38β MAPK | Cell-free kinase assay | 3.2 nM | [2] |
| Phospho-MK2 (Thr334) | Anisomycin-stimulated RAW264.7 macrophages | 35.3 nM | [2] |
| TNF-α secretion | LPS/IFN-γ-stimulated mouse peritoneal macrophages | 6.3 nM | [2] |
| TNF-α formation | Lipopolysaccharide (LPS)-induced murine peritoneal macrophages | 5.2 nM | [7] |
| CXCL8 (IL-8) secretion | LPS-induced A549 non-small cell lung cancer cells | 144.9 nM | [5] |
| Table 1: In Vitro Inhibitory Activity of this compound. |
This compound treatment has been shown to significantly reduce the secretion of a broad range of pro-angiogenic and pro-inflammatory cytokines from various tumor cell lines and stromal cells.
| Cytokine/Growth Factor | Cell Lines | Effect | Reference |
| VEGF | U-87-MG, MDA-MB-231, Stromal Cells | Significantly reduced secretion | [8] |
| bFGF | U-87-MG, MDA-MB-231, Stromal Cells | Significantly reduced secretion | [8] |
| EGF | U-87-MG, Stromal Cells | Significantly reduced secretion | [8] |
| IL-6 | U-87-MG, MDA-MB-231, Stromal Cells, Bone Marrow Mononuclear Cells, Osteoclasts | Significantly reduced secretion | [6][8] |
| IL-8 (CXCL8) | U-87-MG, MDA-MB-231, SK-OV-3, A-2780 | Reduced secretion | [8] |
| Angiogenin | U-87-MG, MDA-MB-231, SK-OV-3, A-2780 | Reduced secretion | [8] |
| MIP-1α | Bone Marrow Mononuclear Cells, Osteoclasts | Reduced secretion | [6] |
| TNF-α | Macrophages | Reduced secretion | [1][2] |
| IL-1 | General (implicated by pathway) | Potential inhibition | [1] |
| Table 2: Effect of this compound on Cytokine Secretion from Various Cell Types. |
Signaling Pathways
The primary mechanism by which this compound inhibits cytokine production is through the blockade of the p38 MAPK signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the effect of this compound on cytokine production.
In Vitro Kinase Assay for p38α Inhibition
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant p38α.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human p38α, a substrate peptide (e.g., EGFR 21-mer peptide), and ATP[γ-33P].[7]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture to allow the kinase reaction to proceed.
-
Termination and Measurement: Stop the reaction and measure the incorporation of 33P into the substrate peptide using a standard filter binding protocol.[7]
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the p38α kinase activity.
Cellular Assay for Inhibition of MK2 Phosphorylation
Objective: To assess the potency of this compound in inhibiting the p38 MAPK pathway in a cellular context by measuring the phosphorylation of its direct substrate, MK2.[2]
Methodology:
-
Cell Culture: Culture mouse RAW264.7 macrophages or human HeLa cells in appropriate media.[2]
-
Stimulation: Stimulate the cells with a p38 MAPK activator, such as anisomycin, to induce MK2 phosphorylation.[2]
-
Treatment: Treat the stimulated cells with a range of concentrations of this compound.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Analysis:
-
Data Analysis: Determine the IC50 value for the inhibition of MK2 phosphorylation.
Measurement of Cytokine Secretion from Cultured Cells
Objective: To quantify the effect of this compound on the secretion of specific cytokines from cells stimulated with an inflammatory agent.
Methodology:
-
Cell Plating: Plate cells (e.g., mouse peritoneal macrophages, human tumor cell lines) in multi-well plates.[2][5]
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulation: Add a stimulating agent such as Lipopolysaccharide (LPS) and/or Interferon-gamma (IFN-γ) to induce cytokine production.[2]
-
Incubation: Incubate the cells for a sufficient time to allow for cytokine secretion (e.g., 72 hours for some tumor cell lines).[8]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6, IL-8) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay.
-
Data Analysis: Calculate the IC50 value for the inhibition of cytokine secretion.
The following diagram outlines a general workflow for these experiments.
Conclusion
This compound is a well-characterized inhibitor of p38 MAPK that demonstrates potent and broad-spectrum inhibition of pro-inflammatory and pro-angiogenic cytokine production. Its ability to suppress the secretion of key cytokines such as TNF-α, IL-6, IL-8, and VEGF underscores its therapeutic potential in oncology and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the biological effects and clinical applications of p38 MAPK inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY2228820 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, apoptosis, and angiogenesis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. More recent research has also identified this compound as a functional inhibitor of the Epidermal Growth Factor Receptor (EGFR), adding another dimension to its mechanism of action.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and visualizations of the signaling pathways involved.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| p38α MAPK | Cell-free | 5.3 nM | Recombinant human p38α | |
| p38β MAPK | Cell-free | 3.2 nM | Recombinant human p38β | |
| p38α MAPK | Cell-based | 7 nM | RAW 264.7 | |
| Phospho-MK2 (Thr334) | ELISA | 35.3 nM | Anisomycin-stimulated RAW264.7 macrophages | |
| Phospho-MK2 (Thr334) | Western Blot | Inhibition at 9.8 nM | Anisomycin-stimulated HeLa cells | |
| TNF-α Secretion | ELISA | 6.3 nM | LPS/IFN-γ-stimulated mouse peritoneal macrophages | |
| CXCL8 (IL-8) Secretion | ELISA | 144.9 ± 51.8 nM | LPS-stimulated A549 cells |
Table 2: Effective Concentrations of this compound in Cell Culture Models
| Cell Line | Application | Effective Concentration | Observed Effect | Reference |
| Multiple Myeloma (INA6, RPMI-8226, U266, RPMI-Dox40) | Inhibition of p38 MAPK signaling | 200 - 800 nM | Inhibition of HSP27 phosphorylation | |
| Multiple Myeloma (MM.1S) | Enhancement of chemotherapy-induced apoptosis | 200 - 400 nM | Increased cytotoxicity and apoptosis with other agents | |
| Bone Marrow Stromal Cells (BMSCs) | Inhibition of cytokine secretion | 200 - 800 nM | Inhibition of IL-6 and MIP-1α secretion | |
| CD14+ cells | Inhibition of osteoclastogenesis | 400 - 800 nM | Blockade of osteoclast formation | |
| HeLa | Inhibition of p38 MAPK pathway | 9.8 nM - 10 µM | Inhibition of anisomycin-stimulated MK2 phosphorylation | |
| Multidrug Resistant Breast Cancer (Bads-200) | Synergistic effect with anti-microtubule agents | 2 µM | Enhanced cytotoxicity of paclitaxel | |
| Endothelial Cells (ADSC/ECFC co-culture) | Inhibition of angiogenesis | 1 µM | Reduction in VEGF, bFGF, EGF, and IL-6-driven cord formation |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the p38 MAPK signaling cascade. This pathway is activated by various extracellular stimuli, including stress and cytokines, leading to a phosphorylation cascade involving MAPKKKs (e.g., MEKK, MLK) and MAPKKs (MKK3/6). Activated MKK3/6 then phosphorylates and activates p38 MAPK. Downstream, p38 MAPK phosphorylates a variety of substrates, including MAPK-activated protein kinase 2 (MK2) and heat shock protein 27 (HSP27), which in turn regulate inflammatory responses, cell cycle, and apoptosis.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Recent evidence suggests that this compound also exerts its anticancer effects through the inhibition of EGFR signaling. The EGFR pathway is a key driver of cell proliferation, survival, and migration in many cancers.
Application Notes and Protocols for LY2228820 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of LY2228820, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).
Quantitative Data Summary
This compound is available in two common forms: the free base (Ralimetinib) and the dimesylate salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound for accurate molarity calculations.
| Parameter | This compound (Ralimetinib - Free Base) | This compound Dimesylate (Ralimetinib Dimesylate) |
| Molecular Formula | C₂₄H₂₉FN₆[1] | C₂₄H₂₉FN₆·2CH₄O₃S[2][3] |
| Molecular Weight | 420.53 g/mol [1][4] | 612.74 g/mol [3][5][6] |
| Appearance | White to off-white solid[4] | White to yellow solid[6] |
| Solubility in DMSO | > 30.7 mg/mL[2] | 35 mg/mL (57.12 mM)[5], 61 mg/mL (99.55 mM) with ultrasonic and warming[7] |
| Solubility in Ethanol | ≥9.9 mg/mL with ultrasonic[2] | 3 mg/mL[3][5] |
| Solubility in Water | Sparingly soluble | ≥45 mg/mL with ultrasonic[2] |
| Storage of Powder | -20°C[4] | -20°C for up to 3 years[5] |
| Storage of Stock Solution | -80°C for up to 1 year, -20°C for up to 1 month[5] | -80°C for up to 6 months, -20°C for up to 1 month[7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound Dimesylate in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound Dimesylate powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)[8]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound Dimesylate powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound Dimesylate powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.13 mg of this compound Dimesylate (MW: 612.74 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming of the solution at 37°C for 10-15 minutes can aid in dissolution.[2]
-
Alternatively, sonication in an ultrasonic bath for a few minutes can also be used to break up any clumps and enhance solubility.[2][7]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Safety Precautions:
-
This compound is a potent research compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.
-
DMSO is a penetrant and can carry dissolved compounds through the skin.[8] Avoid direct contact.
Visualizations
Signaling Pathway
This compound is a selective inhibitor of the p38 MAPK α and β isoforms.[2][9] It competitively binds to the ATP-binding site of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates, such as MAPKAPK2 (MK2).[10][11] This inhibition ultimately affects the production of various cytokines involved in inflammation, angiogenesis, and cell proliferation, including TNF-α, IL-1, IL-6, and VEGF.[12][13]
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. Ralimetinib | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LY2228820 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of LY2228820, a potent and selective inhibitor of p38 MAPK, in various mouse models of cancer. The included protocols are based on established methodologies from peer-reviewed research to ensure reproducibility and accuracy.
Introduction
This compound is a small molecule inhibitor targeting the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in tumor cell proliferation, angiogenesis, and metastasis.[1][2] this compound has demonstrated significant antitumor activity in a range of preclinical cancer models by inhibiting this pathway.[2][3] These notes are intended to guide researchers in designing in vivo studies to evaluate the efficacy of this compound in mouse models.
Data Presentation
Table 1: Recommended Dosage of this compound in Mouse Tumor Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| B16-F10 Syngeneic | Melanoma | 10 mg/kg | Oral | 3 times a day, 4 days on/3 days off for 14 days | Inhibition of lung metastases | [4][5] |
| B16-F10 Syngeneic | Melanoma | 30 mg/kg | Oral | 3 times a day, 4 days on/3 days off for 14 days | Significant reduction in lung metastases | [4][5] |
| A549 Xenograft | Non-Small Cell Lung | 20 mg/kg | Oral | 3 times a day, from days 4 to 13 | Significant tumor growth inhibition | [4] |
| A2780 Xenograft | Ovarian | 10 mg/kg | Oral | 3 times a day, 4 days on/3 days off for 3 weeks | Significant tumor growth inhibition | [1][6] |
| U-87MG Xenograft | Glioma | 14.7 mg/kg | Oral | Twice a day, continuously on days 11 to 28 | Significant tumor growth inhibition | [5][6] |
| MDA-MB-468 Xenograft | Breast | 30 mg/kg | Oral | Twice a day | Significant tumor growth inhibition | [5][6] |
| OPM-2 Xenograft | Myeloma | 30 mg/kg | Oral | Twice a day, continuously | Significant tumor growth inhibition | [5][6] |
| Matrigel™ Plug Assay | Angiogenesis | 20 and 40 mg/kg | Oral | Three times daily for 5 days | Decreased hemoglobin content | [7] |
| Ear Angiogenesis Model | Angiogenesis | 30 mg/kg | Oral | Twice a day for 5 days | Decreased VEGF-A-stimulated vascularization | [7] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice
| Mouse Model | Parameter Measured | Effective Dose | Time to Effect | Reference |
| B16-F10 Melanoma | Tumor p-MK2 Inhibition (TED50) | 1.95 mg/kg | 2 hours post-dose | [4] |
| B16-F10 Melanoma | Tumor p-MK2 Inhibition (TED70) | 11.17 mg/kg | 2 hours post-dose | [3][4] |
| B16-F10 Melanoma | Significant Target Inhibition (>40% p-MK2 reduction) | 10 mg/kg (single dose) | Maintained for 4 to 8 hours | [3][4] |
| Mouse PBMCs | MK2 Phosphorylation Inhibition (TED50) | 1.01 mg/kg | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Vehicle Preparation:
-
Prepare a solution of 1% Hydroxyethyl cellulose (B213188) (HEC) and 0.25% Tween 80 in sterile water.[8]
-
Alternatively, a vehicle of 1% Carboxymethyl cellulose (CMC) and 0.25% Tween 80 can be used.[1]
-
Ensure the solution is homogenous by stirring thoroughly.
2. This compound Formulation:
-
Calculate the required amount of this compound dimesylate based on the desired dosage and the number and weight of the mice.
-
Suspend the calculated amount of this compound in the prepared vehicle.
-
Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
3. Oral Administration (Gavage):
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head and body.[4]
-
Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip for adult mice.[3]
-
Volume Calculation: The maximum volume for oral gavage in mice is typically 10 ml/kg of body weight.[9]
-
Procedure:
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[4]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.[4]
-
Once the needle is in the stomach, slowly administer the this compound suspension.[9]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[10]
-
Protocol 2: Subcutaneous Tumor Xenograft Model
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., A549, A2780, U-87MG, MDA-MB-468, OPM-2) in their appropriate complete growth medium.[11]
-
Harvest cells during the logarithmic growth phase when they are 70-80% confluent.[12]
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[12]
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL).[13][14]
2. Tumor Implantation:
-
Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[11]
-
Anesthetize the mouse using an approved anesthetic (e.g., ketamine/xylazine).[5]
-
Shave the hair on the flank where the injection will be performed.[5]
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[12]
3. Tumor Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers every 2-3 days.[11]
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[12]
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Begin administration of this compound or vehicle control according to the desired dosage and schedule.[11]
Protocol 3: B16-F10 Melanoma Lung Metastasis Model
1. Cell Preparation:
-
Culture B16-F10 mouse melanoma cells in complete growth medium.
-
Harvest and prepare the cells as described in Protocol 2, resuspending them in sterile PBS at a concentration of 5 x 10^5 cells in 200 µL.[15]
2. Intravenous Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.[16]
-
Place the mouse in a restraint device.
-
Inject 50,000 B16-F10 cells in 100 µL of PBS into the lateral tail vein using a 27- or 30-gauge needle.[1]
3. Treatment and Endpoint Analysis:
-
Begin treatment with this compound or vehicle one day after cell injection.[1] A typical schedule is 10 or 30 mg/kg administered orally three times a day on a 4 days on/3 days off schedule for 14 days.[1]
-
At the end of the study (e.g., day 14), euthanize the mice.[1]
-
Collect the lungs and fix them in 10% neutral-buffered formalin.[1]
-
Visually count the number of lung metastases on the surface of the lungs.[1]
Protocol 4: Western Blot Analysis of p-MK2 in Tumor Tissue
1. Sample Preparation:
-
Two hours after the final dose of this compound, euthanize the mice and excise the tumors.[10]
-
Immediately flash-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[17]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[17]
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[17]
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against phospho-MAPKAPK-2 (p-MK2) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.[17]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.[17]
4. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[17]
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-MK2 signal to a loading control (e.g., total MK2 or β-actin).
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a subcutaneous xenograft mouse model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.fsu.edu [research.fsu.edu]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Investigating Effects of IR-780 in Animal Models of B16-F10 Melanoma: New Approach in Lung Metastasis [mdpi.com]
- 16. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing LY2228820 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820 (ralimetinib) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress. In the context of cancer, this pathway plays a significant role in tumor cell proliferation, survival, angiogenesis, and metastasis.[4][5] Activation of the p38 MAPK pathway has been implicated in resistance to various cancer therapies, including chemotherapy.[2] By inhibiting p38 MAPK, this compound can modulate the tumor microenvironment and enhance the efficacy of conventional chemotherapeutic agents.[4][5] These notes provide a comprehensive overview of the preclinical rationale and clinical data for using this compound in combination with chemotherapy, along with detailed protocols for relevant experimental studies.
Data Presentation
Preclinical Synergy of this compound with Chemotherapeutic Agents
The combination of this compound with anti-microtubule agents has demonstrated synergistic anti-cancer effects in multidrug-resistant (MDR) cancer cell lines.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 of Chemotherapeutic Agent Alone (nM) | IC50 of Chemotherapeutic Agent with this compound (nM) | Fold-change in IC50 |
| Bads-200 | Paclitaxel | 2 | 1501 | 420.7 | 3.57 |
| Bads-200 | Vinorelbine | 2 | >2000 | 850 | >2.35 |
| Bats-72 | Paclitaxel | 2 | 1205 | 310.2 | 3.88 |
| Bats-72 | Vinorelbine | 2 | >2000 | 790.5 | >2.53 |
Data extracted from a study on synergistic effects in MDR cancer cells.
Clinical Efficacy of Ralimetinib (B1684352) (this compound) in Combination with Chemotherapy
Phase 1b/2 Study in Recurrent Platinum-Sensitive Ovarian Cancer (NCT01663857) [1][4]
| Parameter | Ralimetinib + Gemcitabine (B846)/Carboplatin (B1684641) (R+GC) (N=58) | Placebo + Gemcitabine/Carboplatin (P+GC) (N=52) | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 10.3 months | 7.9 months | HR = 0.773, p = 0.2464 |
| Median Overall Survival (OS) | 29.2 months | 25.1 months | HR = 0.827, p = 0.4686 |
| Overall Response Rate (ORR) | 46.6% | 46.2% | p = 0.9667 |
Phase 1 Study in Newly Diagnosed Glioblastoma (NCT02364206) [6]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) of Ralimetinib | 100 mg every 12 hours |
| Chemotherapy Regimen | Concomitant Temozolomide (TMZ) and Radiotherapy |
| Target Inhibition in Peripheral Blood Mononuclear Cells (pMAPKAP-K2) | -54% |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway and Inhibition by this compound
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of this compound and chemotherapy combinations.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound (ralimetinib)
-
Chemotherapeutic agent (e.g., paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treatment: Treat cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and in combination at fixed ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for p38 MAPK Pathway Inhibition
Objective: To confirm the inhibition of the p38 MAPK pathway by this compound in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Pathway activator (e.g., anisomycin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-MK2, anti-MK2, anti-p-HSP27, anti-HSP27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with a p38 MAPK activator (e.g., anisomycin) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation, normalizing to total protein and a loading control (e.g., GAPDH).
In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapeutic agent formulation for injection (e.g., paclitaxel)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Drug Administration:
-
Administer this compound via oral gavage at the desired dose and schedule (e.g., daily or twice daily).
-
Administer the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal or intravenous injection) at its established dose and schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. A significant loss in body weight can be an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the anti-tumor effects.
Clinical Trial Protocol for Ralimetinib (this compound) in Combination with Chemotherapy (Adapted from NCT01663857)[1][4]
Objective: To evaluate the safety and efficacy of ralimetinib in combination with standard-of-care chemotherapy in patients with advanced cancer.
Patient Population: Patients with recurrent, platinum-sensitive epithelial ovarian, fallopian tube, or primary peritoneal cancer.
Treatment Plan:
-
Phase 1b (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of ralimetinib.
-
Ralimetinib administered orally twice daily (Q12H) on Days 1-10 of a 21-day cycle.
-
Gemcitabine (1000 mg/m²) administered on Days 3 and 10.
-
Carboplatin (AUC 4) administered on Day 3.
-
Treatment for up to 6 cycles.
-
-
Phase 2 (Randomized, Double-Blind):
-
Patients randomized to receive either ralimetinib at the RP2D or placebo, in combination with gemcitabine and carboplatin as described above for 6 cycles.
-
Maintenance Phase: Patients who achieve at least stable disease continue with either ralimetinib (300 mg Q12H) or placebo on Days 1-14 of a 28-day cycle until disease progression.
-
Patient Monitoring and Response Evaluation:
-
Safety Monitoring: Regular monitoring of hematology, blood chemistry, and adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).
-
Efficacy Evaluation: Tumor assessments (e.g., CT or MRI scans) performed at baseline and at regular intervals (e.g., every 6-8 weeks).
-
Response Criteria: Tumor response evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetics: Plasma samples collected to determine the pharmacokinetic profile of ralimetinib and the chemotherapeutic agents.
Conclusion
The p38 MAPK inhibitor this compound (ralimetinib) has shown promise as a combination partner for various chemotherapeutic agents. Preclinical studies have demonstrated synergistic anti-tumor activity, particularly in the context of chemotherapy resistance. Clinical trials have provided evidence of a manageable safety profile and modest efficacy in combination with standard chemotherapy regimens. The protocols outlined in these notes provide a framework for further investigation into the potential of this compound to enhance the therapeutic outcomes of cancer patients. Careful consideration of dosing schedules, patient selection, and biomarker analysis will be crucial for the successful clinical development of this combination strategy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled phase 1b/2 study of ralimetinib, a p38 MAPK inhibitor, plus gemcitabine and carboplatin versus gemcitabine and carboplatin for women with recurrent platinum-sensitive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Pathway Inhibition by LY2228820
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820, also known as ralimetinib, is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2][3][4][5] The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation is implicated in various diseases, including cancer.[1][6][7][8] this compound exerts its effect by binding to the ATP-binding pocket of p38α and p38β, thereby preventing the phosphorylation of its downstream substrates.[9]
Western blotting is a widely used technique to assess the activation state of signaling pathways and the efficacy of inhibitors. When analyzing the effect of this compound, it is crucial to measure the phosphorylation of a downstream target of p38, such as MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), rather than the phosphorylation of p38 itself.[1][4][10] This is because some ATP-competitive inhibitors can paradoxically lead to an accumulation of phosphorylated p38 (p-p38) while still inhibiting its kinase activity.[11] Therefore, a decrease in the phosphorylation of a p38 substrate is a more reliable indicator of target engagement and pathway inhibition by this compound.
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the p38 MAPK pathway by measuring the phosphorylation of its downstream target, MK2.
p38 MAPK Signaling Pathway and Inhibition by this compound
The p38 MAPK cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[7][12] Upon stimulation by various stressors, such as UV radiation, osmotic shock, and inflammatory cytokines, upstream kinases like MKK3 and MKK6 are activated.[9] These kinases then dually phosphorylate p38 MAPK at threonine 180 (Thr180) and tyrosine 182 (Tyr182), leading to its activation.[9][13] Activated p38 (p-p38) subsequently phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2 and MEF2C, to regulate gene expression and cellular processes.[7][12][13] this compound inhibits the kinase activity of p38, preventing the phosphorylation of these downstream targets.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound can be quantified through in vitro kinase assays and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of the compound.
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| In Vitro Kinase Assay | p38α MAPK | Recombinant Human Enzyme | 5.3 nM | [2][4][5] |
| In Vitro Kinase Assay | p38β MAPK | Recombinant Human Enzyme | 3.2 nM | [2][4][5] |
| Cellular Assay | p-MK2 (Thr334) | Anisomycin-stimulated HeLa cells | 9.8 nM | [4] |
| Cellular Assay | p-MK2 | Anisomycin-stimulated RAW 264.7 cells | 35.3 nM | [4] |
| Cellular Assay | TNFα secretion | LPS-stimulated murine peritoneal macrophages | 5.2 nM | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-MK2 Inhibition by this compound in Cultured Cells
This protocol details the steps to assess the effect of this compound on the phosphorylation of MK2, a direct downstream target of p38 MAPK.
1. Cell Culture and Treatment: a. Plate a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in appropriate culture dishes and grow to 70-80% confluency.[1] b. Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.[1] c. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.[1] d. Stimulate the p38 MAPK pathway by adding a known activator, such as anisomycin (B549157) (e.g., 10 µg/mL for 30 minutes), to all wells except the unstimulated control.[1]
2. Cell Lysis: a. Wash the cells once with ice-cold phosphate-buffered saline (PBS).[1] b. Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.[1][9] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9] d. Incubate on ice for 30 minutes with occasional vortexing.[9] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
3. Protein Quantification: a. Collect the supernatant containing the protein extract.[9] b. Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[1][9]
4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[9]
5. Gel Electrophoresis: a. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10-12%).[9] b. Run the gel until the dye front reaches the bottom.[9]
6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
7. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.[9] b. Incubate the membrane with a primary antibody specific for phospho-MK2 (e.g., Thr334) overnight at 4°C with gentle agitation. (See antibody manufacturer's datasheet for recommended dilutions, typically 1:1000).[9][14] c. Wash the membrane three times for 5-10 minutes each with TBST.[9] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times for 5-10 minutes each with TBST.[9]
8. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[9] b. Visualize the protein bands using a chemiluminescence detection system.[9]
9. Stripping and Re-probing: a. To normalize the phospho-MK2 signal, the membrane can be stripped and re-probed for total MK2 or a loading control like GAPDH or β-actin.[14]
10. Data Analysis: a. Quantify the band intensities for both phospho-MK2 and total MK2 (or loading control) using densitometry software.[14] b. Express the results as a ratio of p-MK2 to total MK2 to account for any variations in protein loading.
Experimental Workflow Diagram
Caption: Western Blot Workflow for p-MK2 Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 3. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for LY2228820 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing LY2228820, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in in vitro angiogenesis assays.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The p38 MAPK signaling pathway plays a crucial role in mediating the effects of various pro-angiogenic factors.[1][2][3] this compound is a small molecule inhibitor that selectively targets the p38α and p38β isoforms of p38 MAPK, making it a valuable tool for investigating the role of this pathway in angiogenesis and for evaluating its potential as an anti-angiogenic therapeutic agent.[1][3][4][5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of p38α and p38β MAPK.[3][4][5] By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets.[5][6] This inhibition disrupts the signaling cascade initiated by pro-angiogenic stimuli such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), epidermal growth factor (EGF), and interleukin-6 (IL-6).[1][3] The downstream effects of this compound treatment include the reduced expression and secretion of pro-angiogenic cytokines and a decrease in endothelial cell migration and tube formation, key events in the angiogenic process.[2][3][6]
Signaling Pathway
The p38 MAPK pathway is a central regulator of cellular responses to external stimuli. In the context of angiogenesis, its inhibition by this compound impacts several key downstream effectors.
Caption: p38 MAPK signaling pathway in angiogenesis and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on in vitro angiogenesis.
| Assay | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Endothelial Cord Formation | Human ECFCs / ADSCs | VEGF, bFGF, EGF, IL-6 | 1 µM | Significant decrease in cord formation | [3] |
| Tumor-Driven Cord Formation | Human ECFCs / ADSCs | Tumor Cell Conditioned Media | 1 µM | Dramatic decrease in cord formation | [2][3] |
| Cytokine Secretion | Various Tumor Cell Lines | - | Not specified | Significant reduction in VEGF, bFGF, EGF, IL-6, IL-8, and angiogenin (B13778026) secretion | [2][3] |
| MK2 Phosphorylation | Anisomycin-stimulated HeLa cells | Anisomycin | 9.8 nM | Potent and selective inhibition | [5] |
| TNF-α Secretion | LPS/IFN-γ-stimulated macrophages | LPS/IFN-γ | IC50 = 6.3 nM | Potent inhibition | [5] |
Experimental Protocols
In Vitro Endothelial Cord Formation Assay
This protocol is adapted from studies investigating the effect of this compound on growth factor and tumor-driven angiogenesis.[3]
Materials:
-
Human Endothelial Colony Forming Cells (ECFCs)
-
Adipose-Derived Stem Cells (ADSCs)
-
Co-culture medium (e.g., EGM-2)
-
Growth factors: VEGF, bFGF, EGF (10 ng/mL), IL-6 (100 ng/mL)
-
This compound dimesylate (1 µM)
-
DMSO (vehicle control)
-
96-well plates
-
Matrigel™ or other basement membrane extract
-
Formaldehyde (B43269) (3.7%)
-
Ethanol (70%)
Workflow:
Caption: Workflow for the in vitro endothelial cord formation assay.
Procedure:
-
Plate Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C for at least 30 minutes.
-
ADSC Seeding: Seed ADSCs onto the solidified Matrigel™ at a density that allows them to form a sub-confluent monolayer.
-
ECFC Seeding: After 4 hours, overseed the ADSCs with ECFCs.
-
Treatment: Prepare co-culture medium containing the desired growth factors (VEGF, bFGF, EGF, or IL-6) with either this compound (1 µM) or an equivalent concentration of DMSO as a vehicle control.
-
Incubation: Add the treatment medium to the wells and incubate the plate at 37°C in a humidified incubator with 5% CO2 for 96 hours.
-
Fixation: After the incubation period, carefully remove the medium and fix the cells by adding 3.7% formaldehyde for 10 minutes, followed by a 20-minute incubation with ice-cold 70% ethanol.
-
Imaging and Analysis: Acquire images of the endothelial cord networks using a microscope. Quantify the extent of cord formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.
Cytokine Secretion Assay
This protocol outlines the steps to assess the effect of this compound on the secretion of pro-angiogenic cytokines from tumor cells.[3]
Materials:
-
Tumor cell line of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
ELISA kits or multiplex cytokine assay system for desired cytokines (e.g., VEGF, bFGF, EGF, IL-6, IL-8, angiogenin)
Procedure:
-
Cell Seeding: Plate tumor cells in 6-well plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either this compound at the desired concentration or DMSO.
-
Conditioned Medium Collection: Incubate the cells for 72 hours. Collect the conditioned medium and centrifuge to remove cell debris.
-
Cytokine Analysis: Analyze the levels of pro-angiogenic cytokines in the conditioned medium using ELISA or a multiplex assay system according to the manufacturer's instructions.
-
Data Normalization: Normalize the cytokine concentrations to the cell number in each well to account for any effects of the treatment on cell proliferation.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the p38 MAPK pathway in angiogenesis. The provided protocols for in vitro angiogenesis assays can be adapted to investigate the anti-angiogenic potential of this compound in various experimental settings. The significant reduction in endothelial cord formation and pro-angiogenic cytokine secretion upon this compound treatment highlights its potential as an anti-cancer therapeutic agent.[1][2][3]
References
- 1. This compound dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 5. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
Application of LY2228820 (Ralimetinib) in Primary Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2][3][4] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines, stress, and other environmental stimuli, playing a significant role in cell proliferation, apoptosis, and angiogenesis.[2][5] Dysregulation of this pathway is implicated in the pathology of various diseases, including cancer. This compound has demonstrated antitumor activity in various cancer models by inhibiting p38 MAPK, thereby affecting the tumor microenvironment, reducing the production of pro-inflammatory and pro-angiogenic cytokines, and potentially inducing apoptosis.[1][2][5] This document provides detailed application notes and protocols for the use of this compound in primary cell lines, a crucial tool for preclinical research and drug development.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of p38α and p38β kinases, preventing their activation and the subsequent phosphorylation of downstream substrates.[1] A key downstream target of p38 MAPK is MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[1] Upon activation by p38 MAPK, MK2 phosphorylates various proteins, including Heat Shock Protein 27 (HSP27), which is involved in actin cytoskeleton dynamics and cell migration.[6] By inhibiting p38 MAPK, this compound prevents the phosphorylation of MK2 and HSP27, leading to the disruption of these cellular processes.[6] Furthermore, p38 MAPK inhibition by this compound has been shown to significantly reduce the secretion of several key cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-8, vascular endothelial growth factor (VEGF), and basic fibroblast growth factor (bFGF), from both tumor and stromal cells.[2][6][7] This reduction in cytokine production can, in turn, inhibit angiogenesis and tumor growth.[6][7]
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound from various studies.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 (nM) | Reference |
| p38α MAPK (cell-free) | Recombinant Human | 5.3 | [1][3] |
| p38β MAPK (cell-free) | Recombinant Human | 3.2 | [1][3] |
| p-MK2 (Thr334) Inhibition | Anisomycin-stimulated RAW264.7 macrophages | 35.3 | [1][2] |
| p-MK2 (Thr334) Inhibition | Anisomycin-stimulated HeLa cells | 9.8 (at this concentration) | [1][2] |
| TNF-α Secretion | LPS/IFN-γ-stimulated mouse peritoneal macrophages | 6.3 | [1][2] |
| CXCL8 (IL-8) Secretion | LPS-induced A549 cells | 144.9 | [2] |
Table 2: Effect of this compound on Cytokine Secretion in Primary Human Cells
| Cytokine | Cell Type | Treatment | % Reduction (approx.) | Reference |
| VEGF | ADSC/ECFC co-culture | This compound | ~60% | [6] |
| bFGF | ADSC/ECFC co-culture | This compound | ~50% | [6] |
| EGF | ADSC/ECFC co-culture | This compound | ~40% | [6] |
| IL-6 | ADSC/ECFC co-culture | This compound | ~70% | [6] |
| IL-6 | Long-term bone marrow stromal cells (LT-BMSCs) | 200-800 nM this compound | Significant Inhibition | [8] |
| MIP-1α | Long-term bone marrow stromal cells (LT-BMSCs) | 200-800 nM this compound | Significant Inhibition | [8] |
ADSC: Adipose-Derived Stem Cell; ECFC: Endothelial Colony-Forming Cell
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in primary cell lines. These protocols are based on methodologies described in the cited literature and can be adapted based on specific experimental needs.
General Experimental Workflow
Caption: General experimental workflow for this compound treatment in primary cells.
Protocol 1: Primary Endothelial and Stromal Cell Co-culture Angiogenesis Assay (Endothelial Cord Formation)
This protocol is adapted from studies investigating the anti-angiogenic effects of this compound.[6]
Objective: To assess the effect of this compound on the formation of capillary-like structures (cords) by primary endothelial cells co-cultured with primary stromal cells.
Materials:
-
Primary Human Endothelial Colony-Forming Cells (ECFCs)
-
Primary Human Adipose-Derived Stem Cells (ADSCs)
-
Endothelial Growth Medium (EGM-2)
-
Stromal Growth Medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
This compound (Ralimetinib)
-
DMSO (vehicle control)
-
24-well culture plates
-
Fluorescence microscope and appropriate filters (e.g., for Calcein-AM staining)
-
Calcein-AM
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice overnight. Pipette 250 µL of Matrigel into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest and resuspend ECFCs and ADSCs in EGM-2 medium.
-
Cell Seeding: Seed a mixture of ECFCs and ADSCs (e.g., at a 1:1 ratio, with a total of 5 x 10^4 cells per well) onto the polymerized Matrigel.
-
This compound Treatment: Prepare serial dilutions of this compound in EGM-2 medium. The final concentration may range from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the medium containing this compound or vehicle to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.
-
Visualization and Quantification:
-
(Optional) Stain the endothelial cords with Calcein-AM for better visualization.
-
Capture images of the cord-like structures using a microscope.
-
Quantify the extent of cord formation by measuring parameters such as total cord length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Compare the quantitative data from this compound-treated wells to the vehicle-treated control wells.
Protocol 2: Western Blot Analysis of p38 MAPK Pathway Inhibition
This protocol is a standard method to assess the inhibition of protein phosphorylation.[1][2]
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK downstream targets (e.g., MK2, HSP27) in primary cells.
Materials:
-
Primary cells of interest (e.g., patient-derived cancer cells, primary stromal cells)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
Stimulant (e.g., Anisomycin, TNF-α, or other relevant growth factor)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-MK2 (Thr334), anti-total-MK2, anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-p38, anti-phospho-p38, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed primary cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
(Optional) Starve cells in serum-free or low-serum medium for 4-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30-45 minutes) to induce phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol is used to measure the concentration of secreted cytokines in the cell culture supernatant.[2][6]
Objective: To quantify the effect of this compound on the secretion of specific cytokines (e.g., VEGF, IL-6, IL-8, TNF-α) from primary cells.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
(Optional) Stimulant to induce cytokine secretion (e.g., LPS)
-
ELISA kits for the cytokines of interest
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed primary cells in a multi-well plate (e.g., 24- or 48-well).
-
Allow cells to adhere and grow.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
(Optional) Add a stimulant if necessary to induce cytokine production.
-
-
Supernatant Collection: Incubate the cells for a predetermined time (e.g., 24-48 hours). Collect the cell culture supernatant and centrifuge to remove any cells or debris. Store the supernatant at -80°C until analysis.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Compare the cytokine concentrations from this compound-treated cells to the vehicle-treated controls.
-
Considerations for Working with Primary Cells
-
Heterogeneity: Primary cell populations can be more heterogeneous than immortalized cell lines. It is important to characterize the primary cells and use consistent isolation and culture procedures.
-
Limited Lifespan: Primary cells have a finite lifespan in culture. Experiments should be planned within the optimal window of cell viability and function.
-
Culture Conditions: Primary cells often require specialized media and supplements. Optimize culture conditions for each specific primary cell type.
-
Variability: There can be significant donor-to-donor variability in primary cells. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
Gentle Handling: Primary cells can be more sensitive to handling than immortalized cell lines. Use gentle pipetting and centrifugation techniques.
Conclusion
This compound is a valuable tool for investigating the role of the p38 MAPK pathway in primary cell lines. Its ability to inhibit the production of key inflammatory and angiogenic cytokines makes it a relevant compound for studying various pathological processes, particularly in the context of the tumor microenvironment. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies with primary cells. Careful consideration of the unique characteristics of primary cells is essential for obtaining reliable and reproducible data.
References
- 1. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LY2228820 (Ralimetinib) Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of LY2228820 (ralimetinib) in animal studies for preclinical research. The protocols are based on established methodologies from various oncology models.
Introduction
This compound, also known as ralimetinib (B1684352), was first developed as a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] The p38 MAPK signaling cascade is a critical mediator of cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in cancer cell survival and the tumor microenvironment.[1][2] More recent research has revealed that the anticancer effects of ralimetinib are also driven by its inhibition of the Epidermal Growth Factor Receptor (EGFR), making it a dual-target inhibitor.[1] This document outlines the administration routes, dosing regimens, and experimental protocols for evaluating the efficacy of this compound in animal models.
Data Presentation: Quantitative Dosing Information
The following tables summarize the oral administration protocols for this compound in various preclinical cancer models.
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle |
| Nude Mice | A2780 Ovarian Xenograft | 10 mg/kg | Oral (p.o.) | Three times a day, 4 days on/3 days off for 3 weeks | Not Specified |
| Nude Mice | U-87MG Glioma Xenograft | 14.7 mg/kg | Oral (p.o.) | Twice a day, continuously for 18 days | Not Specified |
| Nude Mice | OPM-2 Myeloma Xenograft | 30 mg/kg | Oral (p.o.) | Twice a day, continuously | Not Specified |
| Nude Mice | MDA-MB-468 Breast Cancer Xenograft | 30 mg/kg | Oral (p.o.) | Twice a day | Not Specified |
| Nude Mice | B16-F10 Melanoma (metastasis model) | 10 or 30 mg/kg | Oral (p.o.) | 4 days on/3 days off for 14 days | Not Specified |
| C57BL/6 Mice | B16-F10 Melanoma Tumor | 0.1, 0.3, 1, 3, 10, and 30 mg/kg | Oral (p.o.) | Single dose for dose-response analysis | Not Specified |
| Mice | B16-F10 Melanoma | 10 mg/kg | Oral (p.o.) | Single dose for time-course analysis | Not Specified |
| Nude Mice | A549 NSCLC Xenograft | 20 mg/kg | Oral (p.o.) | Three times a day, continuous or intermittent (3 days on/3 days off) for 34 days | Not Specified |
Note: The common vehicle for preparing this compound for oral administration is 1% carboxymethylcellulose with 0.25% Tween 80 in water.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study Using Xenograft Models
This protocol describes a general workflow for assessing the antitumor activity of this compound in a subcutaneous xenograft model.
1. Animal Housing and Care:
-
Use immunodeficient mice (e.g., nude, NOD/SCID) housed in a specific pathogen-free (SPF) facility.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Preparation and Implantation:
-
Culture the desired cancer cell line in the recommended medium.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel®.[3]
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
3. Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.[1]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
4. This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle, such as 1% carboxymethylcellulose with 0.25% Tween 80 in water.
-
Dosing: Administer this compound orally (p.o.) via gavage at the desired dose and schedule (refer to the data table for examples).[1][4] The control group should receive the same volume of the vehicle.[1]
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint size.
5. Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.[1]
-
The study endpoint is reached when tumors attain a predetermined maximum size or at the end of the planned study period.[1]
6. Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups to determine the antitumor efficacy.[1]
-
Tumor growth inhibition (TGI) can be calculated to quantify the effect of the treatment.[1]
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol is for assessing the target engagement of this compound in tumor tissue.
1. Sample Collection:
-
At the end of the in vivo study, or at specific time points after the last dose, euthanize the animals.
-
Excise the tumors. For multiple analyses, a portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
-
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of p38 MAPK (e.g., phospho-MK2) and EGFR (e.g., phospho-EGFR).[1]
-
Procedure:
-
Homogenize and lyse the frozen tumor tissue to extract proteins.[5]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.[5]
-
Quantify the band intensities to determine the level of protein phosphorylation.[5]
-
Visualizations
Signaling Pathways of this compound
Caption: Dual inhibitory action of this compound on p38 MAPK and EGFR signaling pathways.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy studies of this compound using xenograft models.
References
Application Notes and Protocols for Long-term Storage of LY2228820 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820, also known as Ralimetinib, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1] It is a valuable tool in cancer research and other fields investigating the p38 MAPK signaling pathway.[1] Proper storage and handling of this compound powder are crucial to ensure its stability, purity, and optimal performance in downstream applications. These application notes provide detailed recommendations and protocols for the long-term storage of this compound powder and a general framework for conducting stability studies.
Recommended Long-Term Storage Conditions
Based on information from various suppliers, the following conditions are recommended for the long-term storage of this compound powder. Adherence to these conditions is critical for maintaining the integrity of the compound over time.
| Parameter | Recommended Condition | Duration | Reference(s) |
| Temperature | -20°C | Up to 3 years | [2] |
| Atmosphere | Store in a dry environment. | As per temperature | |
| Container | Keep in a tightly sealed container. | As per temperature | |
| Light Exposure | Protect from light. | As per temperature |
p38 MAPK Signaling Pathway
This compound targets the p38 MAPK signaling pathway, which is a key cascade involved in cellular responses to stress, inflammation, and other external signals.[1] Understanding this pathway is essential for interpreting experimental results obtained using this compound.
Caption: The p38 MAPK signaling cascade initiated by stress stimuli.
Experimental Protocols
While specific quantitative stability data for this compound powder is not publicly available, a generalized protocol for assessing the long-term stability of small molecule inhibitors is provided below. This protocol can be adapted to evaluate the stability of this compound under various storage conditions.
Protocol 1: Long-Term Stability Assessment of this compound Powder
Objective: To evaluate the chemical stability of this compound powder under different long-term storage conditions.
Materials:
-
This compound powder
-
Amber glass vials with tight-fitting caps
-
Controlled environment chambers or incubators set to desired temperature and humidity levels
-
Desiccator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Reference standard of this compound of known purity
Experimental Workflow:
Caption: Workflow for long-term stability testing of this compound powder.
Procedure:
-
Initial Analysis (Time 0):
-
Visually inspect the this compound powder for its initial appearance (color, form).
-
Accurately weigh a sample of the powder and prepare a stock solution of known concentration.
-
Analyze the stock solution by a validated stability-indicating HPLC method to determine the initial purity and peak area. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound powder into several amber glass vials.
-
Tightly cap the vials.
-
Divide the vials into different storage groups to be kept under the following conditions:
-
Long-term: -20°C
-
Intermediate: 4°C
-
Accelerated: 25°C with 60% relative humidity (RH) and 40°C with 75% RH.
-
-
-
Stability Testing at Designated Time Points:
-
At predetermined time intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months for long-term storage; 1, 2, 3, and 6 months for accelerated storage), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Visually inspect the powder for any changes in appearance.
-
Prepare a stock solution from the stored powder at the same concentration as the initial analysis.
-
Analyze the solution using the same HPLC method.
-
-
Data Analysis:
-
Compare the purity and peak area of the stored samples to the initial (Time 0) sample.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
Identify and, if possible, quantify any degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Protocol 2: HPLC Method for Purity Assessment (General Example)
This is a general HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound. Method optimization and validation are required.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound and any potential impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry |
| Injection Volume | 10 µL |
Conclusion
The long-term stability of this compound powder is best maintained by storing it at -20°C in a dry, dark, and tightly sealed container. For critical research and drug development applications, it is recommended to perform stability studies to confirm the integrity of the compound over time, especially if stored under conditions other than those recommended. The provided protocols offer a framework for establishing an in-house stability testing program for this compound.
References
Application Notes and Protocols: Utilizing LY2228820 in CRISPR-Cas9 Screening Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][4] Its dysregulation is implicated in numerous cancers.[1] CRISPR-Cas9 genetic screening is a powerful tool for identifying genes that modulate cellular responses to therapeutic agents. Combining a whole-genome or targeted CRISPR-Cas9 knockout screen with this compound treatment allows for the systematic identification of genes and pathways that, when inactivated, confer sensitivity or resistance to p38 MAPK inhibition. This information is invaluable for elucidating drug resistance mechanisms, identifying synergistic drug targets, and discovering predictive biomarkers.
These application notes provide a comprehensive overview of this compound's mechanism of action and a detailed protocol for performing a CRISPR-Cas9 loss-of-function screen to identify genetic modifiers of the cellular response to p38 MAPK inhibition.
Mechanism of Action of this compound
This compound is a tri-substituted imidazole (B134444) derivative that functions as an ATP-competitive inhibitor of p38 MAPKα and p38 MAPKβ.[1][2][3] By binding to the ATP pocket of the kinase, it blocks the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and Heat Shock Protein 27 (HSP27).[2][5][6] This inhibition prevents the transduction of signals that would otherwise lead to the production of pro-inflammatory and pro-angiogenic cytokines such as TNF-α, IL-1, IL-6, and VEGF.[2][7] Ultimately, this blockade of p38 signaling can induce apoptosis and reduce tumor cell proliferation.[1]
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. This data is crucial for determining the appropriate concentration range for CRISPR-Cas9 screening experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | System | IC50 Value | Reference |
|---|---|---|---|
| p38α MAPK | Cell-free (recombinant human) | 5.3 nM | [2][8] |
| p38β MAPK | Cell-free (recombinant human) | 3.2 nM | [2][8] |
| p38α MAPK | Cell-free | 7 nM | [5][6] |
| Phospho-MK2 (pMK2) Inhibition | Anisomycin-stimulated RAW 264.7 cells | 34.3 nM - 35.3 nM | [2][5][9] |
| TNF-α Formation/Secretion | LPS-stimulated murine macrophages | 5.2 nM - 6.3 nM | [2][5] |
| CXCL8 Secretion | LPS-stimulated A549 cells | 144.9 ± 51.8 nM |[9] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Effective Concentration | Effect | Reference |
|---|---|---|---|---|
| HeLa | Western Blot (pMK2 inhibition) | 9.8 nM | Potent inhibition | [2][3] |
| Multiple Myeloma (MM) cells | Western Blot (pHSP27 inhibition) | 200 - 800 nM | Significant blockade of p38 signaling | [5] |
| MM.1S cells | Cytotoxicity/Apoptosis Assay | 200 - 400 nM | Enhances cytotoxicity (in combination) | [5] |
| Various Cancer Cell Lines | Apoptosis Assays | 9.8 nM - 10 µM | Optimal range for modulation |[8] |
Experimental Protocols
This section details a generalized protocol for conducting a pooled, loss-of-function CRISPR-Cas9 screen to identify genes that confer resistance to this compound.
Protocol 1: Determination of this compound Working Concentration
Objective: To determine the optimal concentration of this compound for the screen. This concentration should inhibit the proliferation of the majority of cells (e.g., IC80) while allowing for the outgrowth of rare resistant clones.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 12-point, 3-fold dilution starting from 10 µM). Add the diluted compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the viability data to the DMSO control wells. Plot the dose-response curve and calculate the IC50 and IC80 values using non-linear regression analysis. The IC80 is often a suitable concentration for resistance screens.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
Objective: To perform a genome-wide or targeted screen to identify gene knockouts that lead to resistance to this compound.
Materials:
-
Cas9-expressing stable cell line (validated for high Cas9 activity)
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2, TKOv3)
-
Polybrene or other transduction-enhancing reagent
-
Puromycin or other selection antibiotic
-
This compound at the predetermined working concentration (from Protocol 1)
-
Cell culture reagents and vessels
Procedure:
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[10] A representation of >500 cells per sgRNA should be maintained throughout the screen.
-
Antibiotic Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expansion and Baseline Collection: After selection is complete, expand the cell population to allow for gene knockout to occur (typically 7-10 days). Harvest a baseline cell pellet (T0) representing the initial sgRNA distribution.
-
Drug Selection Screen:
-
Split the remaining cell population into two arms: a control arm (treated with vehicle/DMSO) and a treatment arm (treated with this compound at the pre-determined IC80).
-
Culture the cells for 14-21 days, passaging as needed. Crucially, re-seed a sufficient number of cells at each passage to maintain library representation (>500 cells/sgRNA).
-
Replenish the media with fresh this compound or DMSO at each passage to maintain selective pressure.
-
-
Harvesting: At the end of the screen, harvest cell pellets from both the control and treatment arms.
Protocol 3: Data Analysis and Hit Identification
Objective: To identify sgRNAs, and therefore genes, that are significantly enriched in the this compound-treated population compared to the control population.
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Read Counting: Align sequencing reads to the reference sgRNA library to obtain a raw read count for each sgRNA in each sample.
-
Gene-Level Analysis: Use a dedicated bioinformatics tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to normalize read counts and calculate gene-level scores.[10] The analysis will compare the abundance of sgRNAs in the this compound-treated sample to the control sample.
-
Hit Identification: Identify genes with a statistically significant positive selection score (e.g., low false discovery rate), indicating that their knockout confers a survival advantage in the presence of this compound.
-
Protocol 4: Validation of Candidate Hits
Objective: To confirm that the inactivation of top candidate genes from the screen genuinely confers resistance to this compound.
Procedure:
-
Individual Gene Knockout: For each top candidate gene, generate individual knockout cell lines using 2-3 independent sgRNAs that differ from those in the original library.
-
Confirmation of Knockout: Confirm the successful knockout of the target gene via Sanger sequencing, Western blot (if an antibody is available), or a functional assay.
-
Phenotypic Validation: Perform cell viability assays (as in Protocol 1) on the individual knockout cell lines and the parental control cell line. A resistant phenotype is confirmed if the knockout cells exhibit a significantly higher IC50 for this compound compared to the control cells.
-
Mechanism Investigation: Further investigate the mechanism of resistance by examining downstream signaling pathways or related cellular processes affected by the gene knockout.
References
- 1. Facebook [cancer.gov]
- 2. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. LY 2228820, p38 MAPK inhibitor (CAS 862507-23-1) | Abcam [abcam.com]
- 7. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LY2228820 (Ralimetinib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY2228820, a potent p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of p38α and p38β, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2).[1][2][4] Importantly, this compound does not inhibit the phosphorylation of p38 MAPK itself by upstream kinases (e.g., MKK3/6).[1][3]
Q2: What are the reported in vitro IC50 values for this compound against p38 isoforms?
This compound exhibits low nanomolar potency against p38α and p38β in cell-free kinase assays.
| Kinase Isoform | IC50 (nmol/L) |
| p38α | 5.3[2] |
| p38β | 3.2[2] |
Q3: What are typical effective concentrations of this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. However, potent inhibition of downstream signaling is typically observed in the nanomolar range.
| Cell Line/Assay Type | Endpoint Measured | IC50 (nmol/L) |
| Anisomycin-stimulated RAW264.7 macrophages | Phospho-MK2 (Thr334) | 35.3[2] |
| LPS/IFN-γ-stimulated mouse peritoneal macrophages | TNF-α secretion | 6.3[1] |
| LPS-induced A549 NSCLC cells | CXCL8 secretion | 144.9[1] |
| Anisomycin-stimulated HeLa cells | Phospho-MK2 (Thr334) | ~9.8[2] |
Q4: Are there any known off-target effects for this compound?
While this compound is highly selective for p38 MAPK, recent research has indicated that its anti-cancer effects might also be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR), albeit at a lower potency.[5] This dual activity is an important consideration when interpreting experimental results.[5]
Troubleshooting Guide: this compound Not Showing p38 Inhibition
This guide addresses the common issue of observing no apparent inhibition of p38 MAPK activity when using this compound in an experiment.
Problem: No reduction in phosphorylated p38 (p-p38) levels upon treatment with this compound.
Cause: This is an expected result and represents a misunderstanding of the inhibitor's mechanism of action. This compound is an ATP-competitive inhibitor that acts on p38 kinase itself, not on the upstream kinases (MKK3/MKK6) that phosphorylate p38.[1][3] Therefore, this compound will not reduce the levels of phosphorylated (active) p38.
Solution: To assess the activity of this compound, you must measure the phosphorylation of a downstream substrate of p38 MAPK, such as MAPKAPK2 (MK2) or HSP27.[1][3] A reduction in the phosphorylation of these substrates is the correct indicator of this compound activity.
Problem: No inhibition of downstream p38 signaling (e.g., p-MK2) is observed.
If you are correctly assessing a downstream target and still not observing inhibition, consider the following troubleshooting steps:
1. Experimental Design and Reagents:
-
Inhibitor Integrity:
-
Question: Has the this compound been stored and handled correctly?
-
Troubleshooting: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Inhibitor Concentration:
-
Question: Are you using an appropriate concentration of this compound?
-
Troubleshooting: Refer to the effective concentrations in cell-based assays listed in the table above. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Stimulation of the p38 Pathway:
-
Question: Is the p38 pathway being robustly activated in your experimental system?
-
Troubleshooting: Ensure that your positive control (stimulated cells without inhibitor) shows a strong induction of p38 downstream signaling (e.g., increased p-MK2). If not, optimize the concentration and duration of your stimulus (e.g., anisomycin (B549157), LPS, UV).[7][8]
-
-
Pre-incubation Time:
2. Assay-Specific Troubleshooting:
-
Western Blotting:
-
Question: Are your Western blot conditions optimized for detecting phosphorylated proteins?
-
Troubleshooting:
-
Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.[8]
-
Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with the detection of phosphoproteins.[9]
-
Ensure your primary antibody for the downstream target (e.g., anti-phospho-MK2) is validated and used at the recommended dilution.
-
Load a sufficient amount of protein (20-50 µg) per lane.[6]
-
-
-
Kinase Assay:
-
Question: Are the conditions of your in vitro kinase assay appropriate?
-
Troubleshooting:
-
The inhibitory activity of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay. Ensure the ATP concentration is close to the Km of p38 for ATP.[6]
-
Verify the activity of your recombinant p38 enzyme.
-
-
3. Cellular Context and Off-Target Considerations:
-
Question: Could other signaling pathways be compensating for p38 inhibition in your system?
-
Troubleshooting: The interplay between signaling pathways is complex. Consider that in some contexts, inhibition of p38 might lead to the activation of other pathways (e.g., JNK or ERK).[10] Also, be aware of the recently discovered EGFR inhibitory activity of this compound, which could lead to unexpected phenotypes.[5]
Experimental Protocols
Western Blot Analysis for p38 Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of the p38 downstream target, MK2.
Materials:
-
Cell line of interest
-
This compound
-
p38 MAPK stimulus (e.g., anisomycin, LPS)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-p-p38 (optional), anti-total p38 (optional), and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the p38 MAPK stimulus for the predetermined optimal time (e.g., 10 µg/mL anisomycin for 30-45 minutes).[1][11] Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate with the primary antibody (e.g., anti-phospho-MK2) overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities. To normalize, strip the membrane and re-probe for total MK2 and/or a loading control. Calculate the ratio of phospho-MK2 to total MK2.
In Vitro Kinase Assay (ADP-Glo™ Format)
Objective: To determine the IC50 of this compound against purified p38α or p38β kinase.
Materials:
-
Recombinant p38α or p38β enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the p38 kinase, substrate, ATP, and serial dilutions of this compound in kinase buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the p38 enzyme and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using curve-fitting software.
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p38 pathway inhibition.
Caption: Troubleshooting logic for experiments where this compound shows no effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Off-target effects of LY2228820 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the p38 MAPK inhibitor, LY2228820. The information focuses on potential off-target effects, particularly at high concentrations, to help users interpret their experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also known as Ralimetinib, is a potent and selective ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5] It is designed to bind to the ATP pocket of p38α MAPK, thereby blocking its kinase activity and subsequent phosphorylation of downstream substrates like MAPKAP-K2 (MK2).[3][6]
Q2: How selective is this compound for p38 MAPK?
This compound has demonstrated high selectivity for p38α and p38β isoforms. In vitro kinase assays have shown that it is significantly more selective for p38α MAPK compared to a large panel of other kinases.[1] Specifically, it was found to have over 1,000-fold selectivity for p38α MAPK against 178 other kinases.[1] Within the MAPK family, its selectivity for p38α is greater than 1,000-fold compared to p38δ, p38γ, ERK1, and ERK2.[1]
Q3: Are there any known off-target effects of this compound, especially at high concentrations?
While this compound is highly selective at lower concentrations, recent studies suggest that at higher concentrations, its anticancer effects may be driven by off-target inhibition of the Epidermal Growth Factor Receptor (EGFR).[7][8] Although it is less potent against EGFR than p38 MAPK, this interaction appears to be therapeutically relevant.[7] In cell-based assays, concentrations up to 10 μmol/L did not show changes in the phosphorylation of other kinases like JNK, ERK1/2, c-Jun, ATF2, or c-Myc, indicating high selectivity within this range.[1][4][5] However, researchers using concentrations significantly above the IC50 for p38 MAPK should consider the possibility of EGFR-related off-target effects.
Q4: What concentrations of this compound are typically used in experiments?
The concentration of this compound used depends on the specific assay. In cell-free kinase assays, it exhibits low nanomolar IC50 values.[6][7] In cell-based assays, it has been shown to potently inhibit the phosphorylation of MK2 at concentrations as low as 9.8 nmol/L.[3][4][5] For apoptosis assays in multiple myeloma cell lines, optimal concentrations have ranged from 9.8 nM to 10 μM.[6] In some studies investigating synergistic effects with other drugs, a concentration of 2 µM was used and considered to have minimal cytotoxicity on its own.[9]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed Inconsistent with p38 MAPK Inhibition
If you observe a cellular phenotype that does not align with the known functions of p38 MAPK signaling, it may be due to an off-target effect, especially when using high concentrations of this compound.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a dose-response curve for the observed phenotype. Off-target effects may exhibit a different potency (EC50) compared to the on-target inhibition of p38 MAPK.
-
Investigate EGFR Signaling: Given recent findings, assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) in your experimental system. An effect on this pathway could indicate an off-target interaction.
-
Use a Structurally Different p38 MAPK Inhibitor: Compare the results obtained with this compound to those from a p38 MAPK inhibitor with a different chemical structure. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiment: Attempt to rescue the on-target phenotype by manipulating a downstream component of the p38 MAPK pathway. If the on-target effect is rescued but the unexpected phenotype persists, it points towards an off-target mechanism.
Issue 2: Increased Cell Death or Toxicity at High Concentrations
High concentrations of small molecule inhibitors can often lead to non-specific toxicity.
Troubleshooting Steps:
-
Determine the Optimal Concentration: Titrate this compound to find the lowest effective concentration that inhibits p38 MAPK signaling without causing significant cytotoxicity.
-
Control for Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental conditions and is not contributing to the observed toxicity.
-
Monitor Cell Viability: Use multiple methods to assess cell viability and apoptosis (e.g., MTT assay, Annexin V staining) to confirm that the observed cell death is not an artifact of a single assay.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nmol/L) | Selectivity vs. p38α |
| p38α MAPK | 5.3 | - |
| p38β MAPK | 3.2 | - |
| p38δ MAPK | >1,000-fold | >1,000-fold |
| p38γ MAPK | >1,000-fold | >1,000-fold |
| JNK1 | >50-fold | >50-fold |
| JNK2 | 15-fold | 15-fold |
| JNK3 | 30-fold | 30-fold |
| ERK1 | >1,000-fold | >1,000-fold |
| ERK2 | >1,000-fold | >1,000-fold |
| Other Kinases (178 tested) | - | >1,000-fold |
Data compiled from multiple sources.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (nmol/L) |
| MK2 Phosphorylation | RAW264.7 Macrophages | Inhibition of p-MK2 (Thr334) | 35.3 |
| TNF-α Secretion | Mouse Peritoneal Macrophages | Inhibition of LPS/IFN-γ stimulated secretion | 6.3 |
| CXCL8 Secretion | A549 NSCLC | Inhibition of LPS-induced secretion | 144.9 |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis for p38 MAPK Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of p38 MAPK.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa cells) and grow to 70-80% confluency.
-
Pre-treat cells with a range of this compound concentrations (e.g., 9.8 nmol/L to 10 μmol/L) for 1 hour.[4]
-
Stimulate the cells with an appropriate agonist (e.g., 10 μg/mL anisomycin (B549157) for 45 minutes) to activate the p38 MAPK pathway.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a protein lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MK2 (Thr334), total MK2, phospho-p38, total p38, and other relevant pathway proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces synergistic anti-cancer effects with anti-microtubule chemotherapeutic agents independent of P-glycoprotein in multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY2228820 (Ralimetinib) Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for understanding the toxicological profile of LY2228820 (ralimetinib) in animal models. The following information is intended to guide researchers in their experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream substrates, such as MAPKAPK2 (MK2), which can modulate the production of various cytokines involved in inflammation, cellular proliferation, and angiogenesis.[2]
Q2: What are the most common adverse events observed in human clinical trials with this compound?
A2: In a first-in-human Phase I study, the most frequently reported drug-related adverse events in patients with advanced cancer included rash, fatigue, nausea, constipation, pruritus, and vomiting.[1][3]
Q3: Are there any known species-specific toxicities for p38 MAPK inhibitors like this compound?
A3: Yes, studies on moderately selective p38α MAPK inhibitors have revealed a unique acute toxicity profile in Beagle dogs.[4] This toxicity is characterized by lymphoid necrosis and depletion in gut-associated lymphoid tissue (GALT), mesenteric lymph nodes, and spleen, as well as linear colonic and cecal mucosal hemorrhages.[4] These effects were not observed in mice, rats, or cynomolgus monkeys.[4] While this provides a strong indication of potential toxicity for this class of inhibitors in dogs, specific data for this compound is not publicly available.
Q4: What should I consider if I plan to use this compound in a canine model?
A4: Given the known class effect of p38 MAPK inhibitors in Beagle dogs, it is crucial to implement careful monitoring for signs of gastrointestinal distress (e.g., diarrhea, vomiting, changes in feces) and immune system-related adverse effects.[4] Consideration should be given to starting with lower doses and performing thorough pathological examinations of lymphoid tissues and the gastrointestinal tract.
Q5: Is there any information on the toxicity of this compound in rodent models?
A5: While this compound has been used in multiple in vivo cancer models in mice, including melanoma, non-small cell lung cancer, ovarian, glioma, myeloma, and breast cancer models, specific details regarding the toxicological findings in these studies are not extensively reported in the public domain.[5] One study in a rat model of collagen-induced arthritis noted potent effects on paw swelling, bone erosion, and cartilage destruction, but did not detail any adverse toxicological findings.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality or severe morbidity in Beagle dogs at doses well-tolerated in other species. | Potential for species-specific acute lymphoid and gastrointestinal toxicity associated with p38 MAPK inhibition.[4] | Immediately halt dosing and perform a thorough necropsy with a focus on lymphoid tissues (GALT, mesenteric lymph nodes, spleen) and the gastrointestinal tract (colon, cecum). Consider dose reduction in future canine studies. |
| Diarrhea, vomiting, or blood in the stool of treated animals (especially dogs). | Possible gastrointestinal toxicity.[4] | Monitor animals closely for clinical signs. Consider supportive care as advised by a veterinarian. At study termination, ensure detailed histopathological examination of the entire GI tract. |
| Decreased activity, fever in treated dogs. | These were noted as mild clinical signs associated with p38 MAPK inhibitor toxicity in dogs.[4] | Monitor vital signs and activity levels. If signs are severe or persistent, consult with a veterinarian. |
| Inconsistent anti-tumor efficacy in xenograft models. | The antitumor activity of this compound may be dependent on the specific tumor microenvironment and the role of the p38 MAPK pathway in the chosen cancer model. | Confirm p38 MAPK pathway activation in your tumor model. Ensure adequate drug exposure is achieved in the tumor tissue. |
Data on Animal Toxicity
Detailed quantitative data from non-clinical toxicology studies of this compound are not widely available in the public literature. The following table summarizes the key qualitative findings.
| Animal Model | Study Type | Key Findings | Reference |
| Beagle Dog | Acute Toxicity (p38 MAPK inhibitor class effect) | Lymphoid necrosis and depletion in GALT, mesenteric lymph nodes, and spleen. Linear colonic and cecal mucosal hemorrhages. Mild clinical signs including decreased activity, diarrhea, and fever. | [4] |
| Mouse | Efficacy/Pharmacodynamics | This compound produced significant tumor growth delay in multiple cancer xenograft models. No specific toxicity data reported. | [5] |
| Rat | Efficacy | In a model of collagen-induced arthritis, this compound showed potent effects on paw swelling, bone erosion, and cartilage destruction. No specific toxicity data reported. | [6] |
| Cynomolgus Monkey | Acute Toxicity (p38 MAPK inhibitor class effect) | No similar lymphoid or gastrointestinal toxicity was observed as seen in dogs. | [4] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the non-clinical safety assessment of this compound are not publicly available. However, based on standard toxicological testing procedures, the following outlines a general approach for a repeat-dose toxicity study.
General Protocol for a 28-Day Repeat-Dose Oral Toxicity Study in Rodents
This protocol is a generalized representation and should be adapted based on specific experimental goals and institutional guidelines.
-
Animal Model: Select a rodent species (e.g., Sprague-Dawley rats), typically young adults of both sexes.
-
Group Allocation: Assign animals to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group. A satellite group for recovery assessment may also be included.
-
Dose Administration: Administer this compound or vehicle orally (e.g., by gavage) daily for 28 consecutive days.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in behavior, appearance, and excretions.
-
Body Weight and Food Consumption: Measure body weight and food consumption at regular intervals (e.g., weekly).
-
Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the dosing period (and recovery period for satellite groups), perform a full necropsy. Collect and preserve organs and tissues for histopathological examination by a qualified pathologist. Pay close attention to potential target organs based on the known pharmacology of p38 MAPK inhibitors.
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the p38 MAPK signaling cascade by this compound.
General Workflow for a Preclinical Repeat-Dose Toxicity Study
Caption: A generalized workflow for conducting a preclinical repeat-dose toxicity study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing LY2228820 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of LY2228820 for accurate IC50 determination. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical mediator of cellular responses to stress, inflammation, and other external signals.[3][4][5] By inhibiting p38 MAPK, this compound can modulate the production of inflammatory cytokines and impact cellular processes such as proliferation, apoptosis, and angiogenesis.[6][7][8] While initially developed as a p38 MAPK inhibitor, some research suggests its anticancer effects may also be mediated through a lower-potency inhibition of the Epidermal Growth Factor Receptor (EGFR).[3]
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value for this compound is highly dependent on the assay format. In cell-free biochemical assays, this compound exhibits high potency with IC50 values in the low nanomolar range. For instance, IC50 values for p38α and p38β have been reported to be approximately 5.3 nM and 3.2 nM, respectively.[1][2][7] In cell-based assays, the IC50 can be higher, with reported values around 34.3 nM for the inhibition of phospho-MAPKAPK-2 (pMK2) in RAW 264.7 cells.[9] It is crucial to consider the specific experimental conditions when comparing IC50 values.
Q3: What are the key downstream targets to measure for assessing this compound activity in cells?
A3: A primary and direct downstream substrate of p38 MAPK is MAPK-activated protein kinase 2 (MK2).[1] Therefore, measuring the phosphorylation of MK2 at Threonine 334 (p-MK2) is a reliable biomarker for assessing the cellular activity of this compound.[1] Inhibition of p38 MAPK by this compound leads to a dose-dependent decrease in p-MK2 levels.[1] Other downstream effects that can be monitored include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the phosphorylation of other substrates like HSP27.[1][6][9]
Q4: Can I use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound?
A4: Yes, cell viability assays can be used to determine the IC50 of this compound, particularly in cancer cell lines where p38 MAPK signaling is implicated in proliferation and survival.[10] However, it is important to note that this compound alone may not induce significant cytotoxicity in all cell lines.[9] Its effects are often more pronounced in combination with other agents or under specific cellular stress conditions. Therefore, the choice of cell line and experimental context is critical for obtaining a meaningful IC50 from a viability assay.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of this compound's IC50 value.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | Cell health and passage number variability.[11] Inconsistent seeding density. Reagent variability (e.g., serum, media lots).[11] Pipetting errors.[11] | Maintain a consistent cell passage number for all experiments. Ensure a uniform and consistent cell seeding density. Use the same lot of reagents for the duration of a study. Calibrate pipettes regularly and use proper pipetting techniques. |
| Higher than expected IC50 value | Compound degradation or poor solubility.[11][12] High ATP concentration in biochemical assays.[12][13] Cell line is not sensitive to p38 MAPK inhibition. Incorrect assay endpoint.[10] | Verify the integrity and solubility of the this compound stock solution. For ATP-competitive inhibitors, IC50 is dependent on ATP concentration; use an ATP concentration at or near the Km for the kinase.[13] Select a cell line where the p38 MAPK pathway is known to be active and relevant for the biological output being measured. Optimize the incubation time for the assay; different endpoints can yield different IC50 values.[10] |
| No dose-response curve or incomplete inhibition | The concentration range of this compound is too narrow or not appropriate.[12] The compound may not be fully effective under the chosen assay conditions. Assay signal is not optimal (low signal-to-background). | Broaden the concentration range of this compound, typically spanning at least 3-4 orders of magnitude. Consider pre-incubating cells with the inhibitor before stimulation (if applicable). Optimize assay parameters such as incubation time, temperature, and reagent concentrations to improve the assay window. |
| "Edge effect" observed in 96-well plates | Increased evaporation from the outer wells of the plate.[11] | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity. Ensure proper sealing of the plate during incubation. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various assay systems.
Table 1: In Vitro Biochemical IC50 Values
| Target Kinase | IC50 (nM) | Assay Conditions |
| p38α MAPK | 5.3 | Cell-free, ATP-competitive |
| p38β MAPK | 3.2 | Cell-free, ATP-competitive |
Data sourced from Campbell RM, et al. Mol Cancer Ther. 2014.[1]
Table 2: Cell-Based IC50 Values
| Cell Line | Endpoint | IC50 (nM) | Assay Conditions |
| RAW 264.7 | Inhibition of p-MK2 | 35.3 | Anisomycin-stimulated |
| HeLa | Inhibition of p-MK2 | 9.8 | Anisomycin-stimulated |
| Murine peritoneal macrophages | Inhibition of TNF-α secretion | 5.2 | LPS-stimulated |
Data sourced from Campbell RM, et al. Mol Cancer Ther. 2014 and Selleck Chemicals product information.[1][9]
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using a Luminescent Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate in a volume of 90 µL.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create 10X working solutions of the desired final concentrations.
-
Add 10 µL of the 10X working solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control (DMSO) and no-cell (media only) wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background signal (no-cell wells) from all other measurements.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Western Blotting for p-MK2 Inhibition
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., anisomycin) for 30 minutes.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MK2 (Thr334) and a loading control (e.g., total MK2, GAPDH, or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MK2 signal to the loading control.
-
Plot the normalized p-MK2 levels against the this compound concentration to visualize the dose-dependent inhibition.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for IC50 determination using a cell-based assay.
References
- 1. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 8. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: LY2228820 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals improve the in vivo bioavailability of the p38 MAPK inhibitor, LY2228820 (ralimetinib).
Frequently Asked Questions (FAQs)
Q1: What are the known factors that can limit the oral bioavailability of this compound?
A1: While this compound has demonstrated oral bioavailability in clinical trials, several factors common to kinase inhibitors could potentially limit its systemic exposure:
-
Poor Aqueous Solubility of the Free Base: Although the dimesylate salt of this compound is water-soluble, the free base may have lower solubility in the gastrointestinal (GI) tract, which can affect its dissolution and absorption.[1][2] Like many kinase inhibitors, this compound's solubility could be pH-dependent, potentially leading to variable absorption.
-
First-Pass Metabolism: Kinase inhibitors are often subject to extensive metabolism in the gut wall and liver before reaching systemic circulation.[3] Cytochrome P450 enzymes, particularly CYP3A4, are frequently involved in the metabolism of this class of drugs.[4][5]
-
Efflux by Transporters: Efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp), can actively pump drugs back into the GI lumen, reducing their net absorption. However, studies have indicated that this compound is not a substrate of P-gp.[6]
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A2: The specific BCS class for this compound is not explicitly stated in the provided search results. However, based on the characteristics of many kinase inhibitors (poorly soluble), it is likely to fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[6][7] Understanding the BCS class is crucial as it helps to identify the rate-limiting step for oral absorption and guides the selection of appropriate bioavailability enhancement strategies.[8] For BCS Class II compounds, the primary challenge is overcoming the low solubility and slow dissolution rate.[2][9]
Q3: Are there any known drug-drug interactions that can affect the bioavailability of this compound?
A3: Specific drug-drug interaction studies for this compound are not detailed in the provided search results. However, given that many kinase inhibitors are metabolized by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme could potentially alter the plasma concentrations of this compound.[4] Researchers should be cautious when using this compound with compounds known to modulate CYP3A4 activity.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Exposure of this compound in Preclinical Models
Symptoms:
-
Lower than expected Area Under the Curve (AUC) and maximum concentration (Cmax) in pharmacokinetic studies.
-
High variability in plasma concentrations between individual animals.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility/Dissolution of the Compound | The dimesylate salt of this compound has good aqueous solubility.[10] However, if you are using a different salt form or the free base, solubility could be a limiting factor. Consider using a formulation designed to enhance solubility. |
| Suboptimal Formulation for In Vivo Dosing | The vehicle used for oral administration can significantly impact absorption. For preclinical studies, consider using a formulation that maintains the drug in solution or suspension. Examples include co-solvent systems or suspensions in vehicles like carboxymethylcellulose. |
| First-Pass Metabolism | If you suspect high first-pass metabolism, consider co-administration with a CYP3A4 inhibitor in your experimental design to assess the impact on exposure. Note that this is an investigational approach to understand the metabolic pathway and not a routine method for increasing bioavailability. |
| High Inter-animal Variability | Ensure consistent experimental procedures, including fasting status, dosing volume, and sampling times. High variability can sometimes be inherent to the animal model or the compound itself. Increasing the number of animals per group can help to improve the statistical power of the study. |
Issue 2: Difficulty in Preparing a Suitable Oral Formulation for Animal Studies
Symptoms:
-
Precipitation of the compound in the dosing vehicle.
-
Inability to achieve the desired concentration for dosing.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Solubility in the Chosen Vehicle | This compound dimesylate is soluble in water.[10] However, for higher concentrations or for the free base, aqueous solubility may be limited. Explore the use of co-solvents such as DMSO, PEG300, and Tween-80.[11] Always perform a small-scale solubility test before preparing the bulk formulation. |
| Instability of the Formulation | Some formulations may not be stable over time, leading to precipitation. It is recommended to prepare dosing solutions fresh on the day of the experiment.[11] If storage is necessary, conduct stability studies to determine the appropriate storage conditions and duration. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥ 33.33 mg/mL | For the dimesylate salt.[10] |
| DMSO | > 30.7 mg/mL | For the dimesylate salt.[10] |
| Ethanol | Lower solubility | [10] |
Table 2: Preclinical Oral Formulation Examples for Kinase Inhibitors
| Formulation Components | Purpose |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Co-solvent system to improve solubility.[11] |
| 10% DMSO, 90% Corn Oil | Lipid-based formulation.[11] |
| 1% Carboxymethylcellulose/0.25% Tween 80 | Suspension for oral dosing.[12] |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Solution using a Co-Solvent System
This protocol is a general example and may need optimization for this compound.
-
Preparation of the Vehicle:
-
Prepare a stock solution of 5% Tween-80 in saline (0.9% NaCl).
-
In a sterile container, mix 10% DMSO, 40% PEG300, and 45% of the 5% Tween-80/saline solution by volume.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound dimesylate.
-
Add the compound to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be used if necessary.
-
-
Final Preparation:
-
Visually inspect the solution for any undissolved particles.
-
Use the freshly prepared solution for oral gavage.
-
Protocol 2: In Vivo Pharmacokinetic Study Design (Rodent Model)
-
Animal Model:
-
Use a sufficient number of animals (e.g., n=3-5 per time point or group) to ensure statistical significance.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Administer the prepared this compound formulation orally via gavage at the desired dose.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), using appropriate software.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyp3a4-Mediated in vitro Metabolism and in vivo Disposition of Lorlatinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces synergistic anti-cancer effects with anti-microtubule chemotherapeutic agents independent of P-glycoprotein in multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijddr.in [ijddr.in]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: LY2228820 (Ralimetinib)
Welcome to the technical support center for LY2228820. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on troubleshooting precipitation issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] It functions by blocking the kinase activity of p38 MAPK, which in turn prevents the phosphorylation of downstream targets like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and Heat Shock Protein 27 (HSP27).[2][3][4][5] This pathway is a critical mediator of cellular responses to stress and inflammation.[6]
Q2: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. Why is this happening?
This is a common issue for many small molecule inhibitors and is often due to a rapid solvent shift.[7] this compound is significantly more soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) than in the aqueous environment of cell culture media.[7][8] When a concentrated DMSO stock is diluted into the medium, the local DMSO concentration around the inhibitor molecules drops sharply. If the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of solution.[7][9]
Q3: Can the quality of DMSO affect the solubility of this compound?
Yes, the quality of the DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[10] Water absorbed into the DMSO can significantly decrease the solubility of organic compounds like this compound.[5][10] It is crucial to use anhydrous, high-purity DMSO from a freshly opened bottle for preparing stock solutions.[10]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, with ≤ 0.1% being ideal.[9] It is essential to include a vehicle control in your experiments with the same final concentration of DMSO as the treated samples.
Q5: My media looks cloudy or hazy after adding this compound, but I don't see a distinct precipitate. What does this mean?
A cloudy or hazy appearance often indicates the formation of a very fine, colloidal precipitate.[7] This can still lead to inaccurate results as the effective concentration of the soluble inhibitor is reduced. You can confirm this by centrifuging a small aliquot of the media to see if a pellet forms.[7]
Data Presentation
Solubility of this compound
The solubility of this compound can vary based on the solvent and experimental conditions such as temperature and sonication. The data below is compiled from various sources.
| Solvent | Reported Solubility | Notes |
| DMSO | > 30.7 mg/mL[1] | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[2][5] Gentle warming (37°C) and sonication can aid dissolution.[1][2] |
| 61 mg/mL[2] | Requires ultrasonic and warming. | |
| 35 mg/mL[5] | ||
| Water | ≥ 45 mg/mL[1] | Requires ultrasonic. |
| ≥ 33.33 mg/mL[2] | ||
| Ethanol | ≥ 9.9 mg/mL[1] | Requires ultrasonic. |
| 3 mg/mL[5] |
Note: The actual solubility may vary slightly between batches. It is always recommended to test the solubility of a new compound in-house.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for reconstituting lyophilized this compound to create a high-concentration stock solution.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture inside the vial.
-
Add Solvent: Using a calibrated pipette, add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired high concentration (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, you can employ the following techniques:
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C.[1][2][7] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Media (Stepwise Dilution)
This method is designed to minimize precipitation when diluting the DMSO stock solution into your final aqueous culture medium.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in an incubator.[7]
-
Thaw Stock Solution: Thaw a single-use aliquot of your high-concentration this compound stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
In a sterile microcentrifuge tube, add a small volume of the pre-warmed complete medium (e.g., 100-200 µL).
-
While gently vortexing the medium, add the required volume of the thawed DMSO stock solution dropwise to create an intermediate dilution.[7]
-
Continue vortexing for a few seconds to ensure the mixture is homogenous.
-
-
Prepare Final Dilution: Add the intermediate dilution to the final volume of pre-warmed culture medium and mix gently by inverting the tube or flask several times.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation of this compound in your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate, heavy precipitation upon adding DMSO stock to media. | 1. Concentration Exceeds Aqueous Solubility: The final concentration of this compound is too high for the aqueous medium. 2. Rapid Solvent Shift: The abrupt change from DMSO to the aqueous environment causes the compound to "crash out."[7] | 1. Lower Final Concentration: Redesign the experiment to use a lower final concentration of the inhibitor. 2. Increase Stock Concentration: Use a higher concentration stock solution to reduce the volume of DMSO added to the medium.[7] 3. Use Stepwise Dilution: Follow Protocol 2. Diluting into a small volume of serum-containing media first can help stabilize the compound.[7] |
| Precipitate forms over time (hours to days) in the incubator. | 1. Compound Instability: The compound may be unstable in the culture medium at 37°C over extended periods. 2. Medium Evaporation: Evaporation from the culture vessel can increase the inhibitor's concentration above its solubility limit.[7] 3. Interaction with Media Components: The inhibitor may be interacting with salts or other components in the media.[11] | 1. Prepare Fresh Solutions: Prepare fresh working solutions immediately before each experiment or media change. 2. Check Incubator Humidity: Ensure the incubator has adequate humidity to minimize evaporation. Use sealed flasks or plates if necessary. 3. Test Different Media: If possible, test the inhibitor's stability in different media formulations. |
| Stock solution in DMSO is cloudy or has crystals after storage. | 1. Precipitation from Freeze-Thaw: Repeated freeze-thaw cycles can cause the compound to fall out of solution.[10] 2. Moisture Contamination: Water may have been absorbed into the DMSO, reducing solubility.[5][10] 3. Concentration Too High: The stock concentration may be at the very limit of its solubility in DMSO. | 1. Aliquot Stock: Always store stock solutions in single-use aliquots to avoid freeze-thaw cycles.[7] 2. Re-dissolve: Gently warm (37°C) and sonicate the vial to try and re-dissolve the precipitate.[1][2] If it does not re-dissolve, prepare a fresh stock solution with new anhydrous DMSO. |
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 4. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: LY2228820 (Ralimetinib) Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with LY2228820 (Ralimetinib) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of the p38 mitogen-activated protein kinase (MAPK).[1][2][3] It functions by binding to the ATP-binding site of p38 MAPK, which in turn inhibits the phosphorylation of downstream substrates like MAPKAPK2 (MK2).[4][5] This action can suppress the production of various inflammatory cytokines and growth factors, such as TNF-α, IL-6, IL-8, and VEGF, ultimately leading to reduced cell proliferation and induction of apoptosis.[6][7] Interestingly, while designed as a p38 MAPK inhibitor, recent studies suggest that its anticancer effects might also be mediated through off-target inhibition of the Epidermal Growth Factor Receptor (EGFR).[8][9]
Q2: I'm not observing the expected decrease in cell viability. What are the possible reasons?
Several factors could contribute to a lack of response to this compound treatment:
-
Cell Line and Context Dependency: The role of p38 MAPK signaling can be highly context-dependent, varying between different cancer types and even between subcutaneous and orthotopic tumor environments.[1] Some cell lines may not rely on the p38 MAPK pathway for survival.
-
Drug Concentration and Potency: Ensure the concentration of this compound is appropriate for your specific cell line. It is advisable to perform a dose-response curve to determine the optimal concentration.[10]
-
Compound Stability and Solubility: this compound dimesylate can be sensitive to storage and handling. Ensure the compound is properly dissolved, typically in DMSO, and stored correctly to maintain its potency.[11][12] Prepare fresh dilutions for each experiment.[13]
-
Off-Target Effects vs. On-Target Effects: Recent evidence suggests that the anticancer efficacy of this compound may be independent of its p38 MAPK inhibition in some contexts and instead rely on EGFR inhibition.[8] If your cell line is not sensitive to EGFR inhibition, you may not observe the expected effects.
-
Resistance Mechanisms: Cancer cells can develop resistance to targeted therapies. This could involve alterations in signaling pathways that bypass the therapeutic target.[14]
Q3: I'm observing significant cell death at concentrations lower than the reported IC50 values. Why might this be happening?
-
High Sensitivity of Cell Line: Your specific cell line may be exceptionally sensitive to the inhibition of the p38 MAPK pathway or potential off-target effects of this compound.
-
Experimental Variables: Factors such as cell density, media composition, and incubation time can influence the apparent IC50 value.[15]
-
Apoptosis Induction: this compound can induce apoptosis.[6] The observed cell death may be a result of programmed cell death pathways being activated at lower concentrations in your model system.
Q4: Can this compound be used in combination with other therapies?
Yes, this compound has shown synergistic anti-cancer effects when combined with other chemotherapeutic agents.[14][16] For example, it has been shown to enhance the efficacy of anti-microtubule agents like paclitaxel (B517696) in multidrug-resistant cancer cells.[14] It can also display strong antitumor activity in combination with cytotoxic agents like bortezomib (B1684674) in multiple myeloma models.[16] The rationale behind these combinations is that inhibiting the p38 MAPK pathway can prevent cancer cells from surviving the stress induced by chemotherapy.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Results
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh serial dilutions of this compound from a new stock solution for each experiment. Ensure the DMSO used is anhydrous and of high quality.[12] Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[17] |
| Cell Culture Conditions | Standardize cell seeding density, passage number, and growth phase across all experiments. Ensure consistent incubation times and conditions (CO2, temperature, humidity). |
| Assay-Specific Variability | If using an MTT or similar metabolic assay, be aware that this compound could potentially interfere with cellular metabolism, leading to misleading results. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a DNA-based proliferation assay as an orthogonal method. |
Issue 2: Unexpected Cellular Phenotype (e.g., changes in morphology, cell cycle arrest instead of apoptosis)
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound has known off-target effects on EGFR.[8] Analyze the phosphorylation status of EGFR and its downstream effectors to determine if this pathway is being affected in your cells. |
| Cell-Specific Signaling | The cellular response to p38 MAPK inhibition is diverse. Perform cell cycle analysis by flow cytometry to investigate potential cell cycle arrest.[14] For example, co-treatment with paclitaxel and this compound has been shown to induce G2/M arrest.[14] |
| Activation of Alternative Survival Pathways | Inhibition of one signaling pathway can sometimes lead to the compensatory activation of others. Perform a broader analysis of key signaling pathways (e.g., PI3K/Akt, other MAPK pathways) to identify any potential bypass mechanisms. |
Quantitative Data Summary
Table 1: In Vitro Kinase and Cell-Based Activity of this compound
| Target/Assay | IC50 (nmol/L) | Cell Line/System |
| p38α MAPK (enzyme) | 5.3 | In vitro kinase assay |
| p38β MAPK (enzyme) | 3.2 | In vitro kinase assay |
| p-MK2 (Thr334) inhibition | 35.3 ± 5.0 | Anisomycin-stimulated RAW264.7 macrophages |
| TNF-α secretion | 6.3 ± 2.4 | LPS/IFN-γ–stimulated mouse peritoneal macrophages |
| CXCL8 secretion | 144.9 ± 51.8 | LPS-induced A549 NSCLC cells |
Data compiled from Campbell et al., 2014.[1]
Experimental Protocols
Protocol 1: Western Blot for Phospho-MK2 (p-MK2) Inhibition
This protocol assesses the on-target activity of this compound by measuring the phosphorylation of its direct downstream target, MK2.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) for 1 hour.
-
Stimulation: Stimulate the p38 MAPK pathway by treating the cells with an appropriate agonist, such as anisomycin (B549157) (10 µg/mL), for 45 minutes.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-MK2 (Thr334). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Normalization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Strip the membrane and re-probe with an antibody for total MK2 or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as desired. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[18]
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound induces synergistic anti-cancer effects with anti-microtubule chemotherapeutic agents independent of P-glycoprotein in multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LY2228820 Experiments
Welcome to the technical support center for LY2228820 (Ralimetinib). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of experimenting with this dual p38 MAPK and EGFR inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Ralimetinib, was initially developed as a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2] However, more recent research has revealed that its anti-cancer activity is primarily driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is less potent but therapeutically more critical in cancer models.[1][3] Therefore, it is crucial to consider this dual activity when designing experiments and interpreting results.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory concentrations of this compound vary depending on the target kinase and the assay conditions. The following table summarizes key reported IC50 values.
| Target | IC50 Value | Cell Line/Assay Condition |
| p38α MAPK | 5.3 nM | Cell-free assay[2] |
| p38β MAPK | 3.2 nM | Cell-free assay[4] |
| p-MAPKAPK-2 (pMK2) | 34.3 nM | RAW 264.7 cells[5] |
| LPS-induced TNFα | 5.2 nM | Murine peritoneal macrophages[5] |
Q3: Is this compound selective? What about off-target effects?
A3: While this compound is highly selective for p38α and p38β MAPK, studies have shown that it can have off-target effects.[6][7] The most significant off-target effect contributing to its anti-cancer properties is the inhibition of EGFR.[1][3] Some research also suggests that the efficacy of some small molecule inhibitors attributed to a specific target may, in fact, be due to off-target interactions.[8] Researchers should, therefore, validate their findings using multiple approaches, such as genetic knockdown of the target protein, to confirm that the observed phenotype is a direct result of inhibiting the intended target.[6][8]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a dimesylate salt. For in vitro experiments, it is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C for long-term stability.[5] For in vivo studies, the compound can be formulated for oral administration.[7] Always refer to the manufacturer's instructions for specific solubility and stability information.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Inconsistent Inhibition of p38 MAPK Signaling
Problem: Western blot analysis shows variable or no reduction in the phosphorylation of downstream targets of p38 MAPK (e.g., p-MK2, p-HSP27) after this compound treatment.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Inhibitor Concentration: | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A good starting range for many cell lines is 200 nM to 800 nM.[5] |
| Inadequate Pre-treatment Time: | Ensure a sufficient pre-incubation period with this compound before stimulating the p38 MAPK pathway. A pre-treatment time of 1-2 hours is often effective.[1] |
| Cell Line Resistance: | Some cell lines may be inherently resistant to p38 MAPK inhibition. Consider using a positive control cell line known to be sensitive to this compound, such as HeLa or RAW264.7 cells.[4][7] |
| Poor Compound Stability: | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[5] |
| Ineffective Pathway Stimulation: | Verify that your method of stimulating the p38 MAPK pathway (e.g., with anisomycin, LPS, or cytokines) is robust and consistently activates the pathway in your control samples.[1][5] |
Unexpected Cell Viability/Cytotoxicity Results
Problem: The observed effect of this compound on cell viability in an MTT or similar assay is not as expected (e.g., less cytotoxic than anticipated).
Possible Causes & Solutions:
| Cause | Solution |
| Dual EGFR/p38 MAPK Activity: | The effect on cell viability may be influenced by the dual inhibition of EGFR and p38 MAPK. The contribution of each pathway can vary between cell lines. Consider using cell lines with known EGFR dependency to dissect these effects.[1] |
| This compound Alone May Not Inhibit Growth: | In some cell lines, such as MM.1S multiple myeloma cells, this compound alone does not inhibit growth but can enhance the cytotoxicity of other agents.[5] Consider combination treatments. |
| Assay-Specific Artifacts: | Ensure that the chosen viability assay is appropriate for your experimental setup. For example, some compounds can interfere with the chemistry of MTT assays. Consider using an alternative assay, such as one that measures ATP levels or uses a different dye. |
| Incorrect Seeding Density: | The initial number of cells seeded can significantly impact the results of a viability assay. Optimize the seeding density for your cell line to ensure they are in the exponential growth phase during the experiment.[9] |
Variability in In Vivo Efficacy
Problem: Inconsistent tumor growth inhibition in animal models treated with this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Pharmacokinetics and Bioavailability: | The oral bioavailability and half-life of this compound can influence its efficacy in vivo.[7] Ensure the dosing regimen (e.g., dose and frequency) is optimized to maintain an effective concentration in the tumor tissue.[7][10] |
| Tumor Microenvironment: | The tumor microenvironment can impact the response to p38 MAPK inhibition. This compound can affect cytokine secretion from tumor and stromal cells, which in turn influences angiogenesis.[6] The specific composition of the tumor microenvironment in your model may lead to variable results. |
| Model Selection: | The choice of xenograft or syngeneic model is critical. Not all tumor models show significant growth inhibition with this compound treatment.[7] Select a model where the p38 MAPK or EGFR pathway is a known driver of tumor growth. |
Experimental Protocols & Workflows
Western Blot Analysis of p38 MAPK and EGFR Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of downstream targets of p38 MAPK (p-MK2) and EGFR (p-EGFR).
References
- 1. benchchem.com [benchchem.com]
- 2. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Minimizing side effects of LY2228820 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of LY2228820 (ralimetinib) during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2][3] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream substrates, including MAPKAPK2 (MK2) and HSP27.[2][4] This signaling cascade is crucial for cellular responses to stress and inflammation, and its inhibition can suppress the production of pro-inflammatory cytokines like TNFα, IL-1, IL-6, and IL-8, as well as inhibit angiogenesis.[3][5][6] Recent evidence also suggests a dual-action mechanism where this compound stabilizes p38 MAPK in a conformation that promotes its dephosphorylation, actively terminating the signal.[2]
Q2: What are the most common side effects observed with this compound in preclinical and clinical studies?
A2: While detailed preclinical toxicology reports are not extensively published, data from clinical trials can inform researchers on potential adverse events to monitor in animal models. The most frequently reported drug-related adverse events in a first-in-human Phase I study included rash, fatigue, nausea, constipation, pruritus (itching), and vomiting.[6][7][8] At higher doses, neurological side effects such as dizziness and tremor were also common.[6][7][9] Dose-limiting toxicities (DLTs) observed in humans were erythema multiforme (a severe skin reaction), ataxia (loss of coordination), and dizziness.[7][9][10] Researchers should be vigilant for analogous symptoms in animal models, such as skin lesions, changes in gait, or altered activity levels.
Q3: Are there strategies to mitigate skin-related side effects like rash?
A3: Skin rash is a common adverse event. While specific preclinical mitigation protocols for this compound are not detailed in the available literature, general strategies for managing drug-induced skin toxicities in animal models can be adapted. This may include:
-
Dose Optimization: The frequency of rash was dose-dependent in clinical trials.[6][7] Titrating to the minimum effective dose in your preclinical model can reduce the incidence and severity of skin reactions.
-
Supportive Care: For mild rashes in animal models, ensure clean housing and bedding to prevent secondary infections. For more severe cases, consult with veterinary staff about topical emollients or other supportive care measures.
-
Concomitant Medication (with caution): In a clinical setting, antihistamines or topical corticosteroids might be considered. If such an approach is contemplated for a preclinical study, it is crucial to first run control experiments to ensure the concomitant medication does not interfere with the primary endpoints of the cancer model.
Q4: How can I monitor for and manage potential neurological side effects like ataxia or dizziness in my animal models?
A4: Neurological side effects such as ataxia and dizziness were observed as dose-limiting toxicities in clinical trials.[7][9] In preclinical rodent studies, these can be assessed through:
-
Behavioral Observations: Implement a regular, standardized observation protocol. Look for signs like an unsteady gait, circling, head tilting, or a general reduction in exploratory behavior.
-
Functional Tests: Employ tests like the rotarod performance test to quantitatively assess motor coordination and balance. A decline in performance after drug administration could indicate neurotoxicity.
-
Dose Adjustment: If neurological signs are observed, consider reducing the dose or modifying the dosing schedule (e.g., intermittent dosing) to see if these effects can be minimized while retaining anti-tumor efficacy.[11]
Troubleshooting Guides
Issue 1: Unexpected Level of Toxicity or Animal Morbidity
Possible Cause: The dose of this compound is too high for the specific animal strain or cancer model being used. The maximum tolerated dose (MTD) can vary.
Troubleshooting Steps:
-
Review Dosing: Compare your current dosing regimen with published preclinical studies. For example, effective doses in xenograft models have ranged from 10 mg/kg to 30 mg/kg, administered once to three times daily.[11]
-
Perform a Dose-Range Finding Study: If you are using a new model, a preliminary dose-escalation study is recommended to establish the MTD. Start with a lower dose and escalate in cohorts of animals, monitoring closely for signs of toxicity.
-
Evaluate Vehicle and Formulation: Ensure the vehicle used to dissolve and administer this compound is non-toxic and appropriate for the route of administration.
-
Consider Intermittent Dosing: Studies have shown that intermittent dosing schedules (e.g., 4 days on/3 days off) can maintain efficacy while potentially reducing cumulative toxicity.[11]
Issue 2: Inconsistent Pharmacodynamic (PD) Biomarker Inhibition
Possible Cause: Issues with sample collection timing, processing, or assay methodology can lead to variable results when measuring the inhibition of p38 MAPK signaling (e.g., p-MAPKAPK2 or p-HSP27).
Troubleshooting Steps:
-
Optimize Sample Collection Time: The inhibition of p38 signaling is transient and linked to the pharmacokinetic profile of the drug. Collect blood or tissue samples at the expected Tmax (time of maximum plasma concentration) to observe maximal target inhibition.
-
Ensure Rapid Sample Processing: Phosphatases in tissue lysates can dephosphorylate your target proteins. Lyse cells or tissues immediately after collection using buffers containing phosphatase inhibitors.
-
Validate Antibodies and Assays: Use well-validated antibodies for Western blotting or immunoassays. Run positive and negative controls to ensure the reliability of your assay.
-
Check Drug Administration: Verify the accuracy of your dosing preparation and the success of administration (e.g., check for signs of regurgitation after oral gavage).
Data Presentation
Table 1: Summary of Clinically Observed Adverse Events with this compound
| Adverse Event Category | Specific Events | Frequency Notes | Dose-Limiting Toxicity (DLT) |
|---|---|---|---|
| Common | Fatigue, Nausea, Rash, Constipation, Vomiting, Pruritus | Most frequently reported drug-related events.[6][7][8] | No (at lower grades) |
| Neurological | Dizziness, Tremor, Ataxia | More frequent at higher doses (≥420mg).[6][9] | Yes (Ataxia Gr3, Dizziness Gr2)[7] |
| Dermatological | Erythema Multiforme | Observed as a Grade 3 DLT at 200mg.[7] | Yes (Grade 3) |
Data compiled from a first-in-human Phase I clinical trial.[6][7][9]
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of the downstream p38 MAPK target, HSP27, in tumor cells.
Methodology:
-
Cell Culture and Treatment: Plate tumor cells (e.g., INA6, RPMI-8226) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 200 nM - 800 nM) or vehicle control for a predetermined time (e.g., 2-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies for phospho-HSP27 and total HSP27 (as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated to total HSP27.
Visualizations
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Caption: Troubleshooting workflow for unexpected toxicity in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 3. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of LY2228820 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of LY2228820 (Ralimetinib) in aqueous solutions. Due to the limited publicly available data on the specific degradation of this compound, this guide offers general troubleshooting advice, frequently asked questions, and standardized protocols to help you ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution | - Exceeded solubility limit- Improper solvent- Temperature fluctuations | - Ensure the concentration is within the known solubility limits.- Prepare fresh solutions using the recommended solvent (e.g., DMSO for initial stock).- Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a new, less concentrated stock solution. |
| Loss of compound activity over time | - Degradation of this compound in the aqueous buffer- Adsorption to plasticware- Repeated freeze-thaw cycles | - Perform a stability study under your specific experimental conditions (pH, temperature, buffer components).- Use low-adsorption plasticware or silanized glassware.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] |
| Inconsistent experimental results | - Variability in solution preparation- Degradation of the compound in the experimental medium- Inaccurate quantitation | - Standardize solution preparation protocols.- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). |
| Appearance of unknown peaks in analytical chromatogram | - Formation of degradation products- Contamination | - Conduct a forced degradation study to identify potential degradation products.- Ensure high-purity solvents and reagents are used.- Analyze a blank sample (vehicle control) to identify any background peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data in various solvents is not extensively published, for initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used for small molecule inhibitors. For aqueous working solutions, further dilution in a buffered solution is necessary. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or other off-target effects.
Q2: How should I store aqueous solutions of this compound?
A2: As a general guideline for small molecule inhibitors, aqueous solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store them at 2-8°C for no longer than 24 hours. For longer-term storage, it is best to store aliquots of the stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What factors can influence the degradation of this compound in aqueous solutions?
A3: Several factors can affect the stability of a drug in an aqueous solution, including pH, temperature, light exposure, and the presence of oxidizing agents or certain buffer components.[2] As this compound is a trisubstituted imidazole (B134444) derivative, it may be susceptible to hydrolysis or oxidation under certain conditions.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
A4: To determine the stability in your specific buffer, you can perform a simple time-course experiment. Prepare the this compound solution in your buffer and incubate it under your experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound over time would indicate degradation.
Q5: Are there any known degradation products of this compound?
A5: There is currently no publicly available information detailing the specific degradation products of this compound in aqueous solutions. To identify potential degradation products, a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be required, followed by analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to investigate the stability of this compound and identify potential degradation products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the parent drug from its degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Characterize any significant degradation products using mass spectrometry (MS).
Visualizations
Caption: Workflow for assessing this compound stability in an aqueous solution.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Head-to-Head Comparison of p38 MAPK Inhibitors: LY2228820 vs. SB203580
A Comprehensive Guide for Researchers in Cellular Signaling and Drug Discovery
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress and inflammatory cytokines. Its central role in inflammation, cell proliferation, apoptosis, and immune responses has made it a key therapeutic target for a multitude of diseases. This guide provides a detailed comparison of two prominent p38 MAPK inhibitors, LY2228820 (also known as Ralimetinib) and SB203580, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Mechanism of Action
Both this compound and SB203580 are small molecule inhibitors that function as ATP-competitive inhibitors of p38 MAPK.[1][2] They bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and effectively blocking the signaling cascade. While both compounds target the same kinase family, they exhibit distinct profiles in terms of potency and selectivity.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SB203580, highlighting their potency against p38 MAPK isoforms and their activity in various cellular assays.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target Isoform | IC50 (nM) | Reference |
| This compound | p38α | 5.3 | [3][4] |
| p38β | 3.2 | [3][4] | |
| SB203580 | p38α (SAPK2a) | 50 | [5] |
| p38β2 (SAPK2b) | 500 | [5] |
Table 2: Cell-Based Assay Performance
| Inhibitor | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | MK2 Phosphorylation | RAW264.7 | 35.3 | [3] |
| TNF-α Secretion | LPS/IFN-γ stimulated macrophages | 6.3 | [3] | |
| SB203580 | IL-2 Induced T-cell Proliferation | T-cells | Not specified, but effective | [5] |
| Cyclooxygenase-1 and -2 Inhibition | Not specified | Not specified, but effective | [5] |
Selectivity Profile
A critical consideration in the selection of a kinase inhibitor is its selectivity, as off-target effects can lead to confounding results.
This compound has been shown to be a highly selective inhibitor for the α and β isoforms of p38 MAPK.[3][6] It exhibits significantly less activity against other kinases, making it a more specific tool for studying p38α/β-mediated signaling.
SB203580 , while widely used, has been reported to inhibit other kinases to a lesser extent, including LCK, GSK-3β, and PKBα, although with 100-500-fold less potency compared to p38α.[5] It is important for researchers to consider these potential off-target effects when interpreting data generated using SB203580.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize and compare p38 MAPK inhibitors.
In Vitro p38 Kinase Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific p38 MAPK isoform.
Materials:
-
Recombinant active p38 MAPK enzyme (e.g., p38α)
-
Kinase substrate (e.g., ATF2)
-
[γ-³²P]ATP
-
Kinase assay buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT, 25 mM MgCl₂)
-
Test inhibitors (this compound and SB203580) at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
In a 96-well plate, add the recombinant p38 MAPK enzyme to each well.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and [γ-³²P]ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity in each well using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of p38 MAPK Signaling
Objective: To assess the effect of inhibitors on the phosphorylation of p38 MAPK and its downstream target, MK2, in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa or RAW264.7)
-
p38 MAPK activator (e.g., anisomycin (B549157) or sorbitol)
-
Test inhibitors (this compound and SB203580)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MK2 (Thr334), anti-total MK2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for the appropriate time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
TNF-α ELISA
Objective: To measure the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Test inhibitors (this compound and SB203580)
-
Human or mouse TNF-α ELISA kit
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the inhibitors or vehicle for 1 hour.
-
Stimulate the cells with LPS and IFN-γ to induce TNF-α production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.
-
Generate a standard curve and calculate the concentration of TNF-α in each sample.
-
Determine the IC50 value for the inhibition of TNF-α secretion.
Mandatory Visualization
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and points of inhibition by this compound and SB203580.
Experimental Workflow for Inhibitor Comparison
Caption: A logical workflow for the comparative analysis of p38 MAPK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LY2228820 and Other p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY2228820 (Ralimetinib) and other prominent inhibitors of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][2] This document summarizes performance based on experimental data, details relevant methodologies, and visualizes key concepts to aid in research and development.
This compound (Ralimetinib): A Profile
This compound is a potent, orally available, and selective small-molecule inhibitor targeting the α and β isoforms of p38 MAPK.[3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase to block its activity.[4][5] A distinguishing feature of this compound is its dual-action mechanism; beyond direct inhibition, it stabilizes the kinase in a conformation that promotes dephosphorylation, leading to a more profound and sustained pathway inhibition.[6]
The inhibitory action of this compound prevents the phosphorylation of downstream targets like MAPKAPK2 (MK2) and HSP27.[6][7] This blockade translates to a variety of anti-inflammatory and antineoplastic effects, including the reduced production and secretion of key cytokines such as TNF-α, IL-1, IL-6, and VEGF.[8][9] Preclinical studies have demonstrated its efficacy in animal models of collagen-induced arthritis and various human cancer xenografts.[3][7]
Data Presentation: Comparative Efficacy of p38 Inhibitors
The following tables summarize quantitative data on the biochemical potency and cellular activity of this compound in comparison to other well-characterized p38 MAPK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
This table presents the half-maximal inhibitory concentrations (IC₅₀) of selected inhibitors against p38 MAPK isoforms. Lower values indicate higher potency. Data is compiled from various sources, and experimental conditions may differ.
| Compound | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) | Other Isoforms (IC₅₀, nM) |
| This compound (Ralimetinib) | 5.3 - 7[6][7][10] | 3.2[6][10] | p38γ (>5000), p38δ (>5000)[4] |
| BIRB 796 (Doramapimod) | 38[2][10] | 65[2][10] | p38γ (200), p38δ (520)[10] |
| SCIO-469 (Talmapimod) | 9[10] | 90[10] | N/A |
| VX-745 (Neflamapimod) | 10[2][10] | 220[2][10] | No significant inhibition of p38γ[2] |
| SB202190 | 50[2][11] | 100[2][11] | N/A |
| PH-797804 | 26[10] | 102[10] | N/A |
Table 2: Cellular Activity of p38 Inhibitors
This table outlines the efficacy of inhibitors in cell-based assays, a more physiologically relevant measure of their ability to block p38 signaling.
| Compound | Assay | Cell Type | IC₅₀ (nM) |
| This compound (Ralimetinib) | LPS-induced TNF-α release | Murine Peritoneal Macrophages | 5.2[7] |
| Anisomycin-induced p-MK2 | RAW 264.7 Macrophages | 34.3 - 35.3[4][7] | |
| BIRB 796 (Doramapimod) | LPS-induced TNF-α release | Human PBMCs | Potent inhibition reported[12] |
| SCIO-469 (Talmapimod) | IL-1 induced PGE₂ | Human Foreskin Fibroblasts | 13 |
| VX-745 (Neflamapimod) | LPS-induced TNF-α release | Human Whole Blood | 6 |
| SB203580 | LPS-induced TNF-α release | THP-1 Monocytes | ~200 |
Visualizations
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors like this compound.
Experimental Workflow Diagram
Caption: A typical drug discovery workflow for the screening and characterization of p38 MAPK inhibitors.
Logical Relationship Diagram
Caption: Logical flow from the molecular inhibition of p38 MAPK to desired therapeutic outcomes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To measure the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[13][14]
-
Enzyme: Dilute recombinant active p38α kinase to a working concentration in kinase buffer.
-
Substrate: Prepare a stock solution of a suitable substrate, such as ATF2 fusion protein.[13]
-
ATP: Prepare a stock solution of [γ-³³P]ATP or unlabeled ATP, depending on the detection method. The final concentration should be near the Michaelis constant (Km).[5]
-
Inhibitor: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then further dilute in kinase buffer.[13]
-
-
Assay Procedure (Example using ADP-Glo™ Luminescent Assay): [14]
-
Add 1 µL of inhibitor dilution (or DMSO vehicle) to the wells of a 384-well plate.
-
Add 2 µL of p38α enzyme and 2 µL of the Substrate/ATP mixture to each well to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[13]
-
Western Blot for Downstream Target Inhibition
Objective: To assess the inhibitor's effect on the phosphorylation of p38 downstream targets (e.g., MK2, HSP27) in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Western Blotting:
-
Denature equal amounts of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[5]
-
Incubate the membrane overnight at 4°C with primary antibodies targeting phospho-MK2 (Thr334), total MK2, phospho-HSP27 (Ser82), total HSP27, and a loading control (e.g., GAPDH, β-actin).[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Cell-Based LPS-Induced TNF-α Release Assay
Objective: To assess the inhibitory effect of compounds on p38 MAPK signaling by measuring the production of the pro-inflammatory cytokine TNF-α.[1]
Methodology:
-
Cell Culture and Treatment:
-
Use a relevant cell line (e.g., THP-1 monocytes) or isolated primary cells (e.g., human PBMCs).[13]
-
Pre-treat the cells with various concentrations of the p38 inhibitor or vehicle for 1-2 hours.[13]
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[7]
-
Incubate for a specified time (e.g., 4-24 hours) to allow for cytokine release.[13]
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant by centrifugation.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Specificity of LY2228820 (Ralimetinib)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the kinase inhibitor specificity of LY2228820. By comparing its performance against alternative compounds and detailing robust experimental protocols, this document serves as a practical resource for validating its mechanism of action.
This compound dimesylate, also known as ralimetinib, was developed as a potent, ATP-competitive small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] It demonstrates high selectivity for the p38α and p38β isoforms, which are central to cellular responses to stress, inflammation, and oncogenic signals.[3][4] The p38 MAPK pathway's dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[5][6]
Validating the specificity of any kinase inhibitor is critical, as off-target effects can lead to unforeseen biological consequences and therapeutic liabilities.[7] While this compound has shown high specificity in broad kinase panels, emerging research suggests its anticancer effects may, in some contexts, be mediated by off-target interactions, underscoring the necessity of a multi-pronged validation approach.[8][9]
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway that translates extracellular cues into cellular responses. Activation typically begins with environmental stressors or inflammatory cytokines, which activate a MAP kinase kinase kinase (MAP3K). This MAP3K then phosphorylates and activates a MAP kinase kinase (MAP2K), predominantly MKK3 or MKK6.[10] Activated MKK3/6, in turn, dually phosphorylates and activates p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif.[6] Activated p38 proceeds to phosphorylate a variety of downstream targets, including other kinases like MAPKAPK2 (MK2) and transcription factors, which regulate inflammation and cell proliferation.[4]
Part 1: Biochemical Specificity Validation
The initial and most direct method for assessing inhibitor specificity is through biochemical assays. These in vitro techniques measure the direct interaction of the inhibitor with a large panel of purified kinases.
Comparative Biochemical Potency
This compound is a highly potent inhibitor of p38α and p38β isoforms.[4] A comprehensive validation strategy involves comparing its inhibitory activity against its primary targets with its activity against a broad range of other kinases, including those from different families (e.g., other MAPKs, receptor tyrosine kinases).
| Kinase Target | This compound IC50 (nM) | Alternative Inhibitor | Alternative IC50 (nM) | Kinase Family |
| p38α (MAPK14) | 5.3[3][4] | BIRB 796 | 38[5] | Serine/Threonine MAPK |
| p38β (MAPK11) | 3.2[3][4] | BIRB 796 | 65[5] | Serine/Threonine MAPK |
| JNK2 | >10,000 | BIRB 796 | ~12,500[5] | Serine/Threonine MAPK |
| ERK1/2 | >10,000 | SB203580 | >10,000 | Serine/Threonine MAPK |
| EGFR | Potency Varies** | Gefitinib | 2-37 | Tyrosine Kinase |
| ABL1 | >10,000 | Imatinib | 25-100 | Tyrosine Kinase |
Note: Based on Western blot data showing no inhibition of phosphorylation at concentrations up to 10 μmol/L.[4][11] **Note: Some studies suggest this compound's anticancer effects are mediated through EGFR inhibition, though its potency is lower than for p38 MAPK.[8][12]
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol outlines a standard method to determine the IC50 value of an inhibitor against a purified kinase.
-
Reaction Setup: Prepare a kinase reaction mixture in a 96-well plate containing kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM DTT), a known substrate for the target kinase (e.g., ATF2 for p38), and [γ-33P]ATP.[8]
-
Inhibitor Preparation: Create a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in DMSO, then dilute further into the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the purified kinase enzyme to each well, followed by the diluted inhibitor. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding the [γ-33P]ATP/substrate mixture to each well. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantification: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Part 2: Cellular Specificity Validation
While biochemical assays are essential, they do not fully recapitulate the complexity of a cellular environment. Cellular assays are crucial to confirm that an inhibitor engages its intended target and pathway without affecting others in living cells.
On-Target vs. Off-Target Pathway Inhibition
A key method to assess cellular specificity is to measure the phosphorylation status of the direct downstream substrate of the target kinase versus the substrates of other, closely related kinases. For this compound, this involves quantifying the phosphorylation of MK2 (a p38 substrate) and comparing it to the phosphorylation of substrates of the JNK and ERK MAPK pathways.[11]
| Assay Type | Endpoint Measured | Expected Result with this compound | Comparison Inhibitors |
| On-Target | Phosphorylation of MK2 (p-MK2) | Potent Inhibition (IC50 ≈ 35 nM)[4][11] | SB202190, BIRB 796 |
| Off-Target | Phosphorylation of JNK (p-JNK) | No significant change[11] | Anisomycin (B549157) (activator) |
| Off-Target | Phosphorylation of ERK1/2 (p-ERK) | No significant change[11] | MEK inhibitors (e.g., U0126) |
| Functional | TNF-α Secretion (LPS-induced) | Potent Inhibition (IC50 ≈ 6.3 nM)[4][11] | Dexamethasone |
Experimental Protocol: Western Blot for Target Engagement
This protocol details how to assess on-target and off-target pathway modulation in cells.[8][13]
-
Cell Culture and Treatment: Plate appropriate cells (e.g., HeLa or RAW264.7 macrophages) and grow to 70-80% confluency.[8][11]
-
Serum Starvation: To reduce basal signaling activity, starve cells in serum-free media for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with a range of this compound concentrations (e.g., 10 µM to 1 nM) for 1-2 hours.[13]
-
Pathway Stimulation: Stimulate the p38 pathway using an agonist like anisomycin (10 µg/mL) for a short duration (e.g., 30-45 minutes).[12][13]
-
Cell Lysis: Immediately wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-MK2, p-p38, p-JNK, p-ERK, and total protein controls (e.g., total p38, GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the concentration-dependent inhibition of each signaling pathway.
Part 3: Advanced Specificity Validation with Genetic Approaches
The gold standard for validating that a drug's cellular effect is mediated through a specific target is to use genetic tools to remove the target. If the drug's effect is truly on-target, cells lacking the target protein should become resistant to the drug.
CRISPR/Cas9 for Target Validation
CRISPR/Cas9 technology can be used to create knockout (KO) cell lines that do not express the intended target (e.g., MAPK14, the gene for p38α). The sensitivity of these KO cells to the inhibitor is then compared to that of wild-type (WT) cells.
Intriguingly, one study using this approach found that knocking out MAPK14 did not make cancer cells resistant to this compound, suggesting that its anti-proliferative effects in that context were due to off-target mechanisms.[9] This highlights the power of genetic methods to uncover the true mechanism of action of a compound.
Conclusion
Validating the specificity of this compound requires a multi-faceted approach that moves from broad biochemical screening to precise genetic interrogation.
-
Biochemical Profiling: this compound is confirmed to be a highly potent and selective inhibitor of p38α and p38β kinases in in vitro assays.[3][4]
-
Cellular Engagement: It effectively and selectively blocks the p38 MAPK pathway in cells, inhibiting the phosphorylation of its direct substrate MK2 without affecting other major MAPK pathways at similar concentrations.[11]
-
Genetic Validation: Advanced genetic studies raise important questions, suggesting that its desired anti-cancer effects may, in some models, be independent of its primary p38 target and potentially linked to other interactions, such as with EGFR.[9][12]
For researchers, this means that while this compound is an excellent tool for studying p38α/β-dependent signaling, its phenotypic effects in complex biological systems must be interpreted with caution. True validation requires combining biochemical, cellular, and genetic data to build a complete and objective picture of its mechanism of action.
References
- 1. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 4. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
LY2228820: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
LY2228820 (Ralimetinib) is a potent, ATP-competitive small molecule inhibitor primarily targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Its high selectivity and oral bioavailability have made it a subject of significant interest in oncology and inflammation research. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data, to offer a comprehensive understanding of its specificity and potential off-target effects.
Quantitative Kinase Inhibition Profile
This compound demonstrates high potency and selectivity for the α and β isoforms of p38 MAPK. Extensive kinase profiling has revealed a favorable selectivity profile against a broad range of other kinases. Recent studies, however, have indicated that some of the anticancer effects of this compound may be attributable to its interaction with the Epidermal Growth Factor Receptor (EGFR), albeit at a lower potency than its primary targets.
| Target Kinase | IC50 (nM) | Selectivity vs. p38α | Reference |
| Primary Targets | |||
| p38α MAPK | 5.3 | - | [1][2][3] |
| p38β MAPK | 3.2 | 1.7x less selective than p38α | [1][2][3] |
| MAPK Family Cross-Reactivity | |||
| p38δ MAPK | >5300 | >1000-fold | [1] |
| p38γ MAPK | >5300 | >1000-fold | [1] |
| JNK1 | >265 | >50-fold | [1] |
| JNK2 | ~353 | ~15-fold | [1] |
| JNK3 | ~159 | ~30-fold | [1] |
| ERK1 | >5300 | >1000-fold | [1] |
| ERK2 | >5300 | >1000-fold | [1] |
| Key Off-Target Kinase | |||
| EGFR | Significantly less potent than p38α/β | Lower potency, but therapeutically relevant | [4] |
| General Selectivity | |||
| 178 Other Kinases | - | >1000-fold for the majority | [1] |
Note: A comprehensive screening of this compound against a panel of 178 kinases demonstrated over 1,000-fold selectivity for p38α MAPK against the vast majority of these kinases.[1] While the complete dataset from supplementary materials was not directly accessible, the primary publication affirms this high degree of selectivity.
Signaling Pathway Inhibition
The following diagrams illustrate the primary intended signaling pathway of this compound via p38 MAPK inhibition and its recently identified off-target effects on the EGFR signaling pathway.
References
A Researcher's Guide to Utilizing LY2228820 in p38 MAPK Signaling Research
For researchers investigating the intricacies of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, the selective inhibitor LY2228820 (Ralimetinib) serves as a potent tool. This guide provides a comprehensive comparison of this compound with other commonly used p38 MAPK inhibitors, details essential experimental protocols, and clarifies its use in the context of appropriate experimental controls.
Understanding this compound: Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[1][2] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. Key downstream targets that are inhibited include MAPK-activated protein kinase 2 (MAPKAPK-2) and heat shock protein 27 (HSP27).[2] The inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Recent studies have also revealed that this compound can exhibit off-target effects, most notably the inhibition of the epidermal growth factor receptor (EGFR). While its potency against p38α is significantly higher, this dual-action potential is an important consideration in experimental design and data interpretation.
The Role of a Negative Control in Experiments with this compound
Therefore, the most appropriate negative control in experiments involving this compound is a vehicle control . The vehicle is the solvent used to dissolve the inhibitor (e.g., DMSO) and should be added to control cells or animals at the same final concentration as used for the this compound-treated group. This accounts for any effects the solvent itself may have on the experimental system.
Comparative Analysis of p38 MAPK Inhibitors
To aid in the selection of the most appropriate inhibitor for a given study, the following table compares the biochemical potency of this compound with two other widely used p38 MAPK inhibitors: SB203580, another ATP-competitive inhibitor, and BIRB 796 (Doramapimod), an allosteric inhibitor.
| Inhibitor | Target(s) | Mechanism of Action | IC₅₀ (p38α) | IC₅₀ (p38β) | Key Off-Targets |
| This compound (Ralimetinib) | p38α, p38β | ATP-competitive | 5.3 nM, 7 nM[3] | 3.2 nM[3] | EGFR |
| SB203580 | p38α, p38β | ATP-competitive | 50 nM, 0.3-0.5 µM[3] | 500 nM[3] | JNK2/3, c-Raf1, GSK3β |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | Allosteric | 38 nM[4] | 65 nM[4] | B-Raf (83 nM)[4] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy and specificity of this compound.
Western Blot Analysis of p38 MAPK Downstream Targets
This protocol allows for the assessment of the phosphorylation status of key downstream effectors of p38 MAPK, such as HSP27.
1. Cell Lysis:
-
After treatment with this compound or vehicle control, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
2. Protein Quantification:
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
4. Protein Transfer:
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HSP27 (Ser82), total HSP27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Secretion
This protocol quantifies the amount of TNF-α secreted by cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
2. Collection of Supernatants:
-
After the desired incubation period (e.g., 4-24 hours), centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
3. TNF-α ELISA:
-
Perform the ELISA according to the manufacturer's instructions for a commercial TNF-α ELISA kit. A general procedure is as follows:
-
Add standards and collected supernatants to the wells of the anti-TNF-α antibody-coated microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., a biotinylated anti-TNF-α antibody).
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate solution and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
4. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of TNF-α in the experimental samples by interpolating their absorbance values on the standard curve.
Visualizing the Signaling Pathway and Experimental Logic
The following diagrams, created using the DOT language for Graphviz, illustrate the p38 MAPK signaling pathway and a logical workflow for an experiment using this compound.
References
Reproducibility of Published Data on LY2228820: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY2228820 (Ralimetinib) with other p38 MAPK inhibitors, supported by a compilation of published experimental data. The focus is on the reproducibility of findings related to its mechanism of action and efficacy, presented through structured data tables, detailed experimental protocols, and signaling pathway visualizations.
This compound, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[3][4] this compound has been investigated in numerous preclinical and clinical studies, providing a basis for evaluating the consistency of its reported biological activities.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various published studies, offering a snapshot of its potency and cellular effects. This presentation allows for an assessment of the reproducibility of these findings.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Publication |
| p38α | 7 | Selleck Chemicals[5] |
| p38α | 5.3 | Campbell et al., 2014[1][2] |
| p38α | 5.3 | APExBIO[6] |
| p38β | 3.2 | Campbell et al., 2014[1][2] |
| p38β | 3.2 | APExBIO[6] |
Table 2: Cellular Activity
| Assay | Cell Line | IC50 (nM) | Publication |
| Inhibition of phospho-MAPKAPK-2 (pMK2) | RAW 264.7 | 34.3 | Selleck Chemicals[5] |
| Inhibition of phospho-MK2 (Thr334) | Anisomycin-stimulated RAW264.7 | 35.3 | Campbell et al., 2014[1][2] |
| Inhibition of TNFα formation | LPS-stimulated murine peritoneal macrophages | 5.2 | Selleck Chemicals[5] |
| Reduction of TNF-α secretion | LPS/IFN-γ-stimulated macrophages | 6.3 | Campbell et al., 2014[1][2] |
| Inhibition of IL-6 secretion | Long-term BM stromal cells | 200-800 (concentration range) | Selleck Chemicals[5] |
| Inhibition of MIP-1α secretion | Long-term BM stromal cells | 200-800 (concentration range) | Selleck Chemicals[5] |
Comparison with Alternative p38 MAPK Inhibitors
Several other p38 MAPK inhibitors have been evaluated in clinical trials for inflammatory diseases and cancer.[4][7] While many of these trials have faced challenges, the data generated provides a basis for comparison with this compound.[7][8]
Table 3: Comparison of p38 MAPK Inhibitors in Clinical Development
| Compound | Highest Development Phase | Therapeutic Area(s) | Key Reported Findings/Challenges |
| This compound (Ralimetinib) | Phase II | Cancer, Inflammatory Diseases | Acceptable safety and tolerability in Phase I.[9][10][11] Limited efficacy as a monotherapy in some cancer trials.[9][10] |
| VX-745 | Phase Ib | Rheumatoid Arthritis | Showed a signal for clinical efficacy at low doses.[8] Further development hampered by toxicity concerns.[8] |
| VX-702 | Phase II | Rheumatoid Arthritis | Modest response observed in clinical trials.[8] |
| BIRB-796 | Phase II | Crohn's Disease | Attenuated inflammatory cytokine induction.[8] Lack of efficacy and liver toxicity observed in a Crohn's disease trial.[8] |
| SCIO-469 | Phase II | Rheumatoid Arthritis, Pain | Limited efficacy in rheumatoid arthritis.[8] Showed effectiveness in a dental pain model.[8] |
Experimental Protocols
Reproducibility of experimental data is critically dependent on the methodologies employed. Below are detailed protocols for key experiments cited in the literature for the characterization of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38 MAPK isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human p38α or p38β is used as the enzyme source. A suitable substrate, such as EGFR 21-mer peptide or ATF2, is prepared in a kinase reaction buffer.[3][5]
-
Reaction Mixture: The kinase reaction mixture typically contains the kinase, substrate, ATP ([γ-33P]ATP for radiometric assays), and a buffer solution (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT).[3]
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[5] Luminescence-based assays are also commonly used.[3]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blot for Phosphorylated MK2
Objective: To assess the inhibitory effect of this compound on the phosphorylation of the downstream p38 MAPK substrate, MK2 (MAPKAPK-2), in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HeLa or RAW 264.7 macrophages) are cultured to an appropriate density.[1][2] The cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).[2]
-
Stimulation: The p38 MAPK pathway is activated by treating the cells with a stimulant such as anisomycin (B549157) or lipopolysaccharide (LPS).[1][2]
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a suitable method, such as the BCA assay.[3]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).[3]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated MK2 (e.g., phospho-MK2 (Thr334)).[1] A primary antibody for total MK2 or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to phosphorylated MK2 is quantified and normalized to the total MK2 or loading control.
Visualizations
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of pMK2.
References
- 1. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 7. pagepressjournals.org [pagepressjournals.org]
- 8. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
A Tale of Two Targets: A Comprehensive Guide to Ralimetinib (LY2228820)
An in-depth analysis of the dual inhibitory action of ralimetinib (B1684352) on p38 MAPK and EGFR signaling pathways.
For Immediate Release
Researchers, scientists, and drug development professionals are presented with a comprehensive head-to-head comparison of the investigational drug LY2228820, also known as ralimetinib. Initially developed as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), recent evidence has compellingly demonstrated that its anticancer efficacy is significantly influenced by its off-target inhibition of the epidermal growth factor receptor (EGFR). This guide provides a detailed examination of ralimetinib's activity against both targets, presenting key experimental data, detailed protocols, and visual representations of the involved signaling pathways.
At a Glance: Ralimetinib's Dual Personality
Ralimetinib (this compound) is a potent, orally available, small-molecule inhibitor.[1][2] While its development was centered on its high-affinity inhibition of p38 MAPK, a key regulator of cellular stress and inflammatory responses, its clinical and preclinical anticancer effects are now understood to be significantly mediated through its less potent, yet therapeutically dominant, inhibition of EGFR.[3][4] This dual-action mechanism presents a unique case study in drug development, highlighting the critical importance of understanding a compound's full pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding ralimetinib's inhibitory activity and clinical pharmacokinetics.
Table 1: In Vitro Inhibitory Activity of Ralimetinib
| Target | Assay Type | IC50 (nM) | Reference |
| p38α MAPK | Cell-free | 5.3 | [5][6] |
| p38β MAPK | Cell-free | 3.2 | [5][6] |
| p-MK2 (in cells) | Western Blot | 9.8 | [7] |
| TNF-α secretion | Macrophage assay | 6.3 | [7] |
Table 2: Phase I Clinical Trial Data for Ralimetinib (Single Agent)
| Parameter | Value | Notes | Reference |
| Recommended Phase II Dose | 300 mg every 12 hours | Monotherapy or in combination with tamoxifen. | [5][8] |
| Most Common Adverse Events | Rash, fatigue, nausea, constipation, pruritus, vomiting | Possibly drug-related. | [5][8] |
| Objective Response Rate | 0% (CR or PR) | In a cohort of 89 patients with advanced cancer. | [8] |
| Stable Disease | 21.3% (19 patients) | Median duration of 3.7 months. | [5][8] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the p38 MAPK and EGFR signaling pathways and the points of inhibition by ralimetinib.
p38 MAPK Signaling Pathway and Inhibition by Ralimetinib
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by Ralimetinib.
EGFR Signaling Pathway and Inhibition by Ralimetinib
Caption: Simplified EGFR signaling pathway and the point of inhibition by Ralimetinib.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of ralimetinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ralimetinib against purified p38 MAPK kinases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human p38α or p38β is used. A suitable substrate, such as the EGFR 21-mer peptide, is prepared in a kinase buffer.[9]
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, substrate, and ATP[γ-33P] in a buffer solution.[9]
-
Compound Dilution: Ralimetinib is serially diluted to a range of concentrations.
-
Incubation: The kinase reaction is initiated by adding the ATP solution and incubated at an optimal temperature (e.g., 30°C) for a specified time.
-
Reaction Termination and Detection: The reaction is stopped, and the incorporation of [33P] into the substrate is measured using a standard filter binding protocol.[9]
-
Data Analysis: The percentage of inhibition at each concentration of ralimetinib is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of ralimetinib to inhibit the phosphorylation of a downstream target of p38 MAPK (MAPKAPK2) in a cellular context.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., HeLa or RAW 264.7) are cultured to a suitable confluency. The cells are pre-treated with various concentrations of ralimetinib for a specified duration (e.g., 1 hour).[7][10]
-
Stimulation: The p38 MAPK pathway is activated by stimulating the cells with an appropriate agent, such as anisomycin.[7][10]
-
Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated MAPKAPK2 (p-MK2) and total MAPKAPK2, followed by incubation with appropriate secondary antibodies.[9][10]
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-MK2 to total MK2 is calculated to determine the extent of inhibition.[11]
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of ralimetinib in a preclinical animal model.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., glioblastoma, multiple myeloma, breast, ovarian, or lung cancer) are subcutaneously implanted into immunodeficient mice.[5]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
Drug Administration: Ralimetinib is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.[11]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted and compared to determine the antitumor efficacy of ralimetinib. Tumor growth inhibition can be calculated.[11]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a kinase inhibitor like ralimetinib.
Caption: General experimental workflow for kinase inhibitor evaluation.
Conclusion
The story of ralimetinib (this compound) is a compelling narrative in the field of drug discovery and development. Initially pursued as a selective p38 MAPK inhibitor, the subsequent discovery of its potent anti-cancer effects being driven by EGFR inhibition highlights the complexities of kinase inhibitor pharmacology. This guide provides a comprehensive overview of its dual-targeting nature, supported by quantitative data and detailed experimental methodologies. For researchers and clinicians, the journey of ralimetinib underscores the importance of a thorough understanding of a drug's mechanism of action to optimize its therapeutic potential and guide future drug design.
References
- 1. Facebook [cancer.gov]
- 2. Ralimetinib - Wikipedia [en.wikipedia.org]
- 3. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Validating LY2228820 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of LY2228820 (Ralimetinib), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Objective comparison of the available techniques, supported by experimental data, is crucial for selecting the most appropriate method for your research needs.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor that primarily targets the α and β isoforms of p38 MAPK, a key signaling protein involved in cellular responses to stress, inflammation, and other physiological processes.[1][2] More recent evidence also points to the epidermal growth factor receptor (EGFR) as a therapeutically relevant target of this compound.[1] Validating that a compound like this compound directly interacts with its intended target(s) within a cellular context is a critical step in drug discovery. It confirms the mechanism of action and provides confidence in downstream phenotypic observations.[3]
This guide will focus on methods to validate the engagement of this compound with its primary target, p38 MAPK.
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm the interaction of an inhibitor with its intracellular target. The most common approaches for kinase inhibitors like this compound include assessing the phosphorylation of a direct downstream substrate, measuring changes in the target protein's thermal stability, and utilizing engineered reporter systems. Below is a comparative overview of three such methods: Western Blotting for phosphorylated MAPK-activated protein kinase 2 (p-MK2), Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.
| Feature | Western Blot (p-MK2) | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay |
| Principle | Measures the inhibition of a downstream substrate's phosphorylation as a proxy for target kinase activity.[1] | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[4][5] | A proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged target protein.[6][7] |
| Cellular Context | Measures a downstream signaling event in intact cells. | Can be performed in intact cells or cell lysates, preserving the native cellular environment.[4] | Performed in live cells, providing a physiologically relevant context.[6] |
| Readout | Semi-quantitative to quantitative analysis of protein band intensity.[8] | Change in melting temperature (ΔTm) or an isothermal dose-response fingerprint (ITDRF).[4] | Bioluminescence Resonance Energy Transfer (BRET) signal, which is inversely proportional to compound binding.[6] |
| Compound Modification | No modification required. | No modification required.[9] | Requires a specific fluorescent tracer for the target of interest.[6] |
| Throughput | Low to moderate. | Can be adapted for higher throughput (CETSA HT).[10] | High throughput-compatible.[6] |
| Advantages | - Utilizes standard laboratory equipment. - Directly measures a functional consequence of target inhibition. | - Directly measures target binding. - Can be used for target identification. | - Highly sensitive and quantitative. - Can determine compound affinity and residence time in live cells. |
| Disadvantages | - Indirect measure of target binding. - Can be influenced by off-target effects on the signaling pathway. | - Can be technically demanding. - Not all proteins show a significant thermal shift upon ligand binding. | - Requires genetic modification of cells to express the fusion protein. - Dependent on the availability of a suitable tracer. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and provide a comparison with other p38 MAPK inhibitors.
Table 1: In Vitro and Cellular Activity of this compound
| Target/Assay | IC50 (nM) | Cell Line/System | Notes |
| p38α MAPK (cell-free) | 5.3 | Recombinant Human Enzyme | ATP-competitive inhibition.[11][12] |
| p38β MAPK (cell-free) | 3.2 | Recombinant Human Enzyme | ATP-competitive inhibition.[11][12] |
| Phospho-MK2 (Thr334) | 35.3 | Anisomycin-stimulated RAW264.7 macrophages | Cellular target engagement assay.[11] |
| TNF-α secretion | 6.3 | LPS/IFN-γ-stimulated mouse peritoneal macrophages | Functional cellular assay.[11] |
| EGFR (in vitro) | >30-fold less potent than p38α | Recombinant EGFR | Anticancer effects may be driven by this target.[1] |
Table 2: Comparison of Cellular Activity of p38 MAPK Inhibitors
| Inhibitor | Cellular Assay | IC50 (nM) | Cell Line |
| This compound | p-MK2 Inhibition | 35.3 | RAW264.7 [11] |
| SB203580 | p-HSP27 Inhibition | ~500 | U937 |
| Doramapimod (BIRB 796) | TNF-α Production | 21 | PBMCs[13] |
| Neflamapimod (VX-745) | TNF-α Production | - | - |
| PD 169316 | TNF-α Production | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological context and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mesoscale.com [mesoscale.com]
- 4. benchchem.com [benchchem.com]
- 5. CETSA [cetsa.org]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. revvity.co.jp [revvity.co.jp]
- 11. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative p38 MAPK Inhibitors to Ralimetinib (LY2228820)
This guide provides a comparative overview of several alternative small-molecule inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, benchmarked against the well-characterized inhibitor, Ralimetinib (LY2228820). The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target in inflammation and oncology.[1][2] this compound is a potent, ATP-competitive inhibitor highly selective for the p38α and p38β isoforms.[3][4] This document details the potency, selectivity, and mechanisms of alternative compounds, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered signaling cascade. It is typically activated by upstream MAP2Ks (MKK3 and MKK6), which are in turn activated by a variety of MAP3Ks in response to stimuli like cytokines, UV radiation, and osmotic shock.[5][6] Once activated via phosphorylation, p38 kinases phosphorylate a host of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2, leading to a wide range of cellular responses including apoptosis, inflammation, and cell-cycle regulation.[2][6][7]
Comparative Analysis of p38 Inhibitors
The selection of a p38 inhibitor often depends on the desired isoform selectivity, mechanism of action, and potency. While this compound is highly potent against p38α and p38β, other inhibitors offer a broader or different selectivity profile.[8][9] For instance, Doramapimod (BIRB 796) is a pan-p38 inhibitor that binds to an allosteric site, offering a different mechanism of inhibition compared to the ATP-competitive this compound.[9][10]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several alternative p38 inhibitors against the four p38 isoforms. Lower values indicate higher potency.
| Inhibitor | Type | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| This compound (Ralimetinib) | ATP-Competitive | 5.3 - 7 | 3.2 | Inactive | Inactive | [4][8][11] |
| Doramapimod (BIRB 796) | Allosteric (DFG-out) | 38 | 65 | 200 | 520 | [9] |
| Neflamapimod (VX-745) | ATP-Competitive | 10 | ~220 | Inactive | Inactive | [9] |
| VX-702 | ATP-Competitive | Selective for α over β (14-fold) | - | - | - | [9] |
| Losmapimod | ATP-Competitive | pKi = 8.1 | pKi = 7.6 | - | - | [9] |
| PH-797804 | ATP-Competitive | 26 | ~104 | - | - | [9] |
| Adezmapimod (SB203580) | ATP-Competitive | 50 | 500 | - | - | [9][12] |
| SB202190 | ATP-Competitive | 50 | 100 | - | - | [9][12] |
| SB239063 | ATP-Competitive | 44 | Active (potency not specified) | Inactive | Inactive | [9] |
Experimental Design and Protocols
Evaluating the efficacy and selectivity of a p38 inhibitor requires robust experimental design. A typical workflow involves initial in vitro kinase assays to determine direct inhibitory activity, followed by cell-based assays to confirm on-target effects in a biological context.
Protocol 1: In Vitro p38α Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against purified p38α kinase.
Objective: To quantify the inhibitory activity of a compound on recombinant human p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA)
-
p38 substrate (e.g., ATF2 peptide)
-
[γ-33P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitor (e.g., this compound alternative) serially diluted in DMSO
-
96-well plates
-
Filter paper/membranes (for radioactive assay) or luminometer (for ADP-Glo™)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and add to the wells of a 96-well plate. Include DMSO-only wells as a no-inhibition control.
-
Kinase Reaction Setup: Prepare a kinase reaction mixture containing kinase buffer, the p38 substrate, and the purified p38α enzyme.[13]
-
Initiate Reaction: Add the kinase reaction mixture to the wells containing the diluted inhibitor. Initiate the kinase reaction by adding ATP (e.g., [γ-33P]ATP).[13]
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction & Detect Signal:
-
Radioactive Method: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto filter paper and wash away unincorporated [γ-33P]ATP. Measure the remaining radioactivity on the filter using a scintillation counter.[13]
-
ADP-Glo™ Method: Stop the kinase reaction by adding ADP-Glo™ Reagent to deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Western Blot for p38 Pathway Inhibition
This protocol assesses an inhibitor's ability to block the phosphorylation of a key downstream p38 target, MK2 or HSP27, in cultured cells.
Objective: To determine if the test compound inhibits p38 signaling in a cellular context.
Materials:
-
Cell line known to have an active p38 pathway (e.g., HeLa, THP-1, RAW 264.7).[11][14]
-
Cell culture medium and supplements.
-
p38 pathway activator (e.g., Anisomycin (B549157), LPS, TNF-α).[11]
-
Test inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-phospho-HSP27, anti-total p38, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the p38 inhibitor for 1-2 hours.[14]
-
Stimulation: Stimulate the cells with a p38 activator (e.g., 10 µg/mL anisomycin for 30-45 minutes) to induce phosphorylation of the p38 pathway.[11][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize the levels of phosphorylated proteins to a loading control (e.g., GAPDH) to assess the dose-dependent effect of the inhibitor.
References
- 1. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 9. selleckchem.com [selleckchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
LY2228820 (Ralimetinib): A Comparative Performance Analysis Against Industry Standard p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison Guide
This guide provides a comprehensive performance comparison of LY2228820 (Ralimetinib), a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, against established industry standards. The following sections detail its mechanism of action, comparative efficacy, and the experimental protocols used to generate the supporting data. A key focus of this analysis is the dual inhibitory role of this compound, targeting both p38 MAPK and the Epidermal Growth Factor Receptor (EGFR).
Executive Summary
This compound is a selective, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[1] It has demonstrated significant antitumor activity in various preclinical models and has undergone Phase I clinical trials in patients with advanced cancers.[1][2] A notable characteristic of this compound is its off-target inhibition of EGFR, a discovery that reshapes the understanding of its anticancer effects.[3] This guide presents a quantitative comparison of this compound's potency against other well-characterized p38 MAPK inhibitors, namely SB203580, BIRB 796, and VX-745, and contextualizes its performance in light of its dual-targeting profile.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency (IC50) of this compound and other key p38 MAPK inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: Comparative Inhibitory Potency (IC50) against p38 MAPK Isoforms
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Source |
| This compound (Ralimetinib) | 5.3 | 3.2 | [1] |
| SB203580 | 50 - 500 | ~500 | Multiple Sources |
| BIRB 796 (Doramapimod) | 38 | 65 | Multiple Sources |
| VX-745 (Neflamapimod) | 10 | 220 | Multiple Sources |
Table 2: Off-Target Profile of this compound (Ralimetinib)
| Target | IC50 (nM) | Notes | Source |
| EGFR (Wild-Type) | >100 | Inhibition of EGFR is considered a primary driver of its anticancer effects, despite lower potency compared to p38 MAPK. | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Generalized experimental workflows for in vitro and cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's performance are provided below.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified p38 MAPK isoforms and other kinases like EGFR.
Materials:
-
Purified, active recombinant p38α, p38β, or EGFR kinase.
-
Kinase-specific substrate (e.g., ATF2 for p38, poly(Glu,Tyr) for EGFR).
-
ATP (Adenosine triphosphate).
-
This compound and other test compounds.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT).
-
96-well or 384-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader for luminescence or fluorescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO, followed by a further dilution in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the recombinant kinase enzyme and the diluted inhibitor or a DMSO control.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for the respective kinase for competitive inhibitor studies.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured, which correlates with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Cellular Phospho-MK2 Assay (Cell-Based Assay)
Objective: To assess the in-cell potency of this compound by measuring the phosphorylation of MAPKAPK-2 (MK2), a direct downstream substrate of p38 MAPK.
Materials:
-
A suitable cell line with a robust p38 MAPK response (e.g., HeLa, U937, or A549 cells).
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
A stimulus to activate the p38 MAPK pathway (e.g., anisomycin (B549157), TNF-α, or IL-1β).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-MK2 (Thr334) and Rabbit anti-total-MK2.
-
HRP-conjugated secondary antibody.
-
Western blot equipment and reagents.
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38 MAPK pathway. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MK2.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MK2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-MK2 and total MK2. Normalize the phospho-MK2 signal to the total MK2 signal. Plot the normalized data against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
This compound (Ralimetinib) is a potent inhibitor of p38 MAPK α and β isoforms, with in vitro potencies in the low nanomolar range.[1] Its performance is comparable to or exceeds that of several established p38 MAPK inhibitors. The discovery of its additional activity against EGFR provides a more nuanced understanding of its anticancer effects and highlights the importance of comprehensive off-target profiling in drug development.[3][4] The data and protocols presented in this guide offer a framework for the objective evaluation of this compound's performance and can aid researchers in designing further investigations into its therapeutic potential.
References
- 1. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of LY2228820 (Ralimetinib): A Procedural Guide
For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of LY2228820, also known as Ralimetinib, a potent p38 MAPK inhibitor. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.
Hazard Identification and Classification
Proper handling and disposal of this compound begin with a clear understanding of its potential hazards. While one Safety Data Sheet (SDS) classifies the dimesylate salt of this compound as not hazardous under the Globally Harmonized System (GHS), another source identifies specific risks associated with the compound.[1][2] To ensure the highest level of safety, it is prudent to handle this compound as a hazardous substance, adhering to the more stringent safety precautions.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[2] |
Safe Handling and Storage
Before disposal, the safe handling and storage of this compound are paramount to minimize exposure risks and prevent environmental contamination.
Precautions for Safe Handling:
-
Avoid inhalation, and contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Use only in areas equipped with appropriate exhaust ventilation.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash skin thoroughly after handling.[2]
Conditions for Safe Storage:
-
Keep containers tightly sealed in a cool, well-ventilated area.[2]
-
For powdered form, store at -20°C. If in solvent, store at -80°C.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[2] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[3] The following steps outline a general operational workflow for laboratory settings:
-
Waste Identification and Segregation:
-
Waste Containment and Labeling:
-
Solid Waste: Collect unused or expired this compound powder and contaminated solids in a dedicated, sealed, and clearly labeled hazardous waste container.[3][5]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof, and labeled hazardous waste container.[4][5] Do not overfill the container; a general guideline is to fill it to no more than 75% of its capacity.[5]
-
Labeling: All waste containers must be clearly marked with "Hazardous Waste," the full chemical name "this compound (Ralimetinib)," the concentration, relevant hazard symbols (e.g., Toxic, Environmental Hazard), and the date of accumulation.[2][5]
-
-
On-site Storage:
-
Professional Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Containment and Cleanup: Cover the spill with an absorbent material.
-
Disposal of Cleanup Materials: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and water. Collect all decontamination liquids as hazardous waste.[2]
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for LY2228820 (Ralimetinib)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LY2228820, also known as Ralimetinib. Adherence to these procedural steps is vital for ensuring personal safety, maintaining experimental integrity, and protecting the environment. This compound is a potent and selective inhibitor of p38 MAPK α/β and should be handled with care in a laboratory setting.[1][2]
Hazard Identification and Classification
This compound (Ralimetinib) is classified with specific hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin and eye contact, and ingestion.[3]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to minimize exposure risk. While some safety data sheets may state that no special equipment is required under normal use, it is best practice for handling potent powder compounds to employ a more robust set of precautions.[4]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[5] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[5] | Protects against splashes and aerosolized particles.[5] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation.[5] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and to prevent contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[3]
Preparation and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid the formation of dust and aerosols.[3]
-
Pre-Handling: Before handling, ensure all necessary PPE is correctly donned.
-
Weighing: If weighing the solid form, do so within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
General Practices: Avoid inhalation, and contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[3]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[3]
Spill Management
In the event of a spill, immediate action is required:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Containment: Cover the spill with an absorbent material.
-
Cleanup: Carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup liquids as hazardous waste.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous and disposed of according to local, state, and federal regulations.[3]
| Waste Stream | Description | Containment | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Designated, sealed, and labeled hazardous waste container. | Dispose of contents/container to an approved waste disposal plant.[3] |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents. | Compatible, leak-proof, and labeled hazardous waste container. | Dispose of contents/container to an approved waste disposal plant.[3] |
| Sharps Hazardous Waste | Needles and syringes used in animal studies. | Puncture-proof, labeled sharps container for hazardous waste. | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3] |
Visual Guides
The following diagrams illustrate the operational workflow and risk mitigation strategies for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
